Nardoeudesmol A
Description
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Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1S,2S,4aS,6R,8aR)-8a-methyl-4-methylidene-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)12(8-11)10(3)7-13(16)14(15)17/h11-14,16-17H,1,3,5-8H2,2,4H3/t11-,12+,13+,14-,15-/m1/s1 |
InChI Key |
HTGDCVIGXYGRRV-GZBLMMOJSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H](C1)C(=C)C[C@@H]([C@H]2O)O)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)C(=C)CC(C2O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Nardoeudesmol A: A Technical Overview of its Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The fundamental physicochemical properties of Nardoeudesmol A are summarized in the table below. This information is crucial for its identification and for understanding its behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₂ | [1][2] |
| Molecular Weight | 236.35 g/mol | [1][2] |
| CAS Number | 1445952-30-6 | |
| Class | Eudesmane Sesquiterpenoid | |
| Source | Nardostachys chinensis Batal |
Spectroscopic Data
The structural elucidation of this compound, like other natural products, relies on a combination of spectroscopic techniques. The following tables present the expected ranges and types of signals for ¹H NMR and ¹³C NMR spectroscopy for a compound with the molecular formula C₁₅H₂₄O₂ and a eudesmane skeleton. Mass spectrometry and infrared spectroscopy provide further confirmation of the molecular weight and functional groups.
Table 1: Representative ¹H NMR Spectroscopic Data for a Eudesmane Sesquiterpenoid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |
| 0.7 - 1.2 | s, d | 3H, 6H | Methyl groups (CH₃) |
| 1.2 - 2.5 | m | - | Methylene (CH₂) and Methine (CH) protons on the carbocyclic core |
| 3.5 - 4.5 | m, dd, br s | - | Protons attached to carbons bearing hydroxyl groups (CH-OH) |
| 4.5 - 5.5 | br s, d | - | Olefinic protons (=CH) if present |
Table 2: Representative ¹³C NMR Spectroscopic Data for a Eudesmane Sesquiterpenoid
| Chemical Shift (δ) ppm | Carbon Type | Assignment (Tentative) |
| 10 - 30 | CH₃ | Methyl groups |
| 20 - 50 | CH₂, CH | Aliphatic methylene and methine carbons |
| 60 - 80 | CH-O | Carbons attached to hydroxyl groups |
| 100 - 150 | C=C | Olefinic carbons (if present) |
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the elemental composition, C₁₅H₂₄O₂.
Infrared (IR) Spectroscopy
-
Characteristic Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups. Absorptions in the 2850-3000 cm⁻¹ range would correspond to C-H stretching vibrations.
Experimental Protocols
The isolation and characterization of this compound would typically follow a standard natural product chemistry workflow. The detailed, specific parameters from the original publication are unavailable; however, a general methodology is outlined below.
Extraction
The dried and powdered rhizomes and roots of Nardostachys jatamansi are subjected to solvent extraction. This is a critical step to isolate the desired compounds from the plant matrix.
Isolation and Purification
The crude extract, a complex mixture of compounds, undergoes a series of chromatographic separations to isolate the pure this compound.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
Biological Activity
While some sources suggest potential anti-inflammatory and anti-cancer properties for compounds from Nardostachys chinensis, specific biological activities and the underlying signaling pathways for this compound have not been detailed in the readily available scientific literature. Further research is required to elucidate its pharmacological potential.
Conclusion
This compound is a eudesmane-type sesquiterpenoid isolated from Nardostachys chinensis. Its characterization relies on standard phytochemical techniques, including extraction, chromatography, and a suite of spectroscopic methods. While the specific, detailed data from its original isolation is not widely disseminated, this guide provides a comprehensive overview of the methodologies and expected spectroscopic features for this class of natural products. The information presented here serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the further investigation of this compound and related compounds.
References
The Biosynthetic Pathway of Nardoeudesmol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nardoeudesmol A, a eudesmane-type sesquiterpenoid found in the Himalayan medicinal plant Nardostachys jatamansi, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from central carbon metabolism to the final intricate molecular architecture. It details the precursor molecules, key enzyme classes, and putative intermediate steps. Furthermore, this guide outlines established experimental protocols for the elucidation of such pathways and presents key data in a structured format.
Introduction
Sesquiterpenoids, a diverse class of C15 isoprenoids, are synthesized from farnesyl pyrophosphate (FPP). The eudesmane skeleton, a bicyclic framework characteristic of this compound, is a common motif among sesquiterpenoids and is formed through the cyclization of FPP. Subsequent decorations of this scaffold, primarily through oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), lead to the vast structural diversity observed in nature. Transcriptome and metabolome analyses of Nardostachys jatamansi have revealed a suite of candidate genes, including terpene synthases (TPS) and CYPs, that are likely involved in the biosynthesis of this compound and other related sesquiterpenoids. While the complete pathway has not been fully elucidated experimentally, a putative pathway can be constructed based on established principles of terpenoid biosynthesis and functional genomics data from N. jatamansi.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Universal Precursor, Farnesyl Pyrophosphate (FPP): Like all sesquiterpenoids, the journey to this compound begins with the synthesis of FPP. This occurs through two independent pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol and mitochondria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. Both pathways produce the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are then condensed to form the ten-carbon geranyl pyrophosphate (GPP) and subsequently the fifteen-carbon farnesyl pyrophosphate (FPP) by FPP synthase.
-
Cyclization of FPP to the Eudesmane Skeleton: This crucial step is catalyzed by a specific sesquiterpene synthase (TPS). While the exact TPS in N. jatamansi responsible for this conversion is yet to be functionally characterized, it is hypothesized that a dedicated TPS from the TPS-a subfamily, which is highly expressed in the roots and rhizomes where sesquiterpenoids accumulate, catalyzes the cyclization of FPP. The reaction proceeds through a series of carbocationic intermediates, ultimately forming the characteristic bicyclic eudesmane core.
-
Oxidative Modifications of the Eudesmane Scaffold: Following cyclization, the eudesmane hydrocarbon backbone undergoes a series of regio- and stereospecific hydroxylations. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs). Transcriptome data from N. jatamansi has identified several candidate CYP genes that are co-expressed with sesquiterpene synthases. It is proposed that one or more of these CYPs are responsible for the precise hydroxylations required to produce this compound.
Visualizing the Pathway
Nardoeudesmol A in Traditional Chinese Medicine: A Technical Guide for Researchers
Abstract
Nardoeudesmol A is a sesquiterpenoid compound isolated from Nardostachys jatamansi (also known as Nardostachys chinensis), a perennial herb utilized for centuries in Traditional Chinese Medicine (TCM). Known in TCM for its aromatic properties and therapeutic effects on the nervous and cardiovascular systems, the plant's chemical constituents are now the subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of this compound and related compounds, focusing on their isolation, structural elucidation, and biological activities, with a particular emphasis on their anti-inflammatory and neuroprotective potential. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic applications of this class of compounds.
Introduction
Nardostachys jatamansi, a member of the Valerianaceae family, has a rich history in traditional medicine systems across Asia for treating a variety of ailments, including mental disorders, hypertension, and convulsions.[1][2] The therapeutic efficacy of this plant is largely attributed to its complex mixture of bioactive phytochemicals, particularly sesquiterpenoids.[3][4] this compound belongs to the eudesmol type of sesquiterpenoids, a class of compounds that has demonstrated a range of pharmacological activities. While specific research on this compound is limited in the public domain, this guide synthesizes available information on its isolation and the biological activities of closely related sesquiterpenoids from Nardostachys jatamansi to provide a foundational understanding for future research.
Isolation and Structural Elucidation
The isolation of this compound and similar sesquiterpenoids from the rhizomes and roots of Nardostachys jatamansi typically involves a multi-step process of extraction and chromatographic separation.
General Experimental Protocols
2.1.1. Plant Material and Extraction
The dried and powdered rhizomes and roots of Nardostachys jatamansi are the primary source material. A common extraction method involves maceration or sonication with methanol.[3] The resulting crude extract is then concentrated under reduced pressure.
2.1.2. Solvent Partitioning
The crude methanol extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of its constituents.[3] Sesquiterpenoids like this compound are generally found in the less polar fractions, such as the n-hexane and chloroform fractions.
2.1.3. Chromatographic Separation
The bioactive fractions are subjected to various chromatographic techniques for the isolation of pure compounds. This process often involves:
-
Column Chromatography: Initial separation is performed on silica gel columns, eluting with a gradient of solvents, typically n-hexane and ethyl acetate.[3]
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[3]
2.1.4. Structure Elucidation
The chemical structure of isolated compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[3][5] While the specific NMR data for this compound is not available in the reviewed literature, Table 1 presents representative ¹H and ¹³C NMR data for a related eudesmol-type sesquiterpenoid, β-eudesmol.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for β-Eudesmol (a related eudesmol-type sesquiterpenoid)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 41.2 | 1.65 (m) |
| 2 | 22.8 | 1.95 (m), 1.55 (m) |
| 3 | 37.5 | 2.35 (m) |
| 4 | 148.5 | - |
| 5 | 50.1 | 1.45 (dd, 11.5, 4.5) |
| 6 | 24.1 | 1.60 (m) |
| 7 | 42.3 | 1.40 (m) |
| 8 | 22.5 | 1.80 (m), 1.50 (m) |
| 9 | 40.1 | 1.70 (m) |
| 10 | 35.2 | - |
| 11 | 72.1 | - |
| 12 | 27.2 | 1.20 (s) |
| 13 | 27.2 | 1.20 (s) |
| 14 | 16.5 | 0.75 (s) |
| 15 | 121.5 | 4.70 (s), 4.45 (s) |
Data is representative and may vary based on solvent and instrument parameters.
Biological Activity and Mechanism of Action
While direct studies on the biological activity of this compound are not extensively documented, research on other sesquiterpenoids isolated from Nardostachys jatamansi provides strong indications of its potential therapeutic effects, particularly in the areas of anti-inflammatory and neuroprotective activities.
Anti-inflammatory Activity
Several sesquiterpenoids from Nardostachys jatamansi have demonstrated potent anti-inflammatory effects. For instance, desoxo-narchinol A has been shown to inhibit the production of pro-inflammatory mediators.[1]
3.1.1. Experimental Protocol: In Vitro Anti-inflammatory Assay
A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells or BV2 microglial cells.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL).
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.
Table 2: Anti-inflammatory Activity of Sesquiterpenoids from Nardostachys jatamansi
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Desoxo-narchinol A | BV2 microglia | NO Inhibition | 3.48 ± 0.47 | [6] |
| Narchinol B | BV2 microglia | NO Inhibition | 2.43 ± 0.23 | [6] |
| Kanshone J | BV2 microglia | NO Inhibition | 46.54 | [6] |
| Kanshone K | BV2 microglia | NO Inhibition | 25.31 | [6] |
3.1.2. Signaling Pathway
The anti-inflammatory effects of sesquiterpenoids from Nardostachys jatamansi are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. Inhibition of the NF-κB pathway leads to a downstream reduction in the production of these inflammatory mediators.
Neuroprotective Activity
The traditional use of Nardostachys jatamansi for neurological conditions is supported by modern research demonstrating the neuroprotective effects of its constituents. These effects are often attributed to their antioxidant and anti-inflammatory properties.
3.2.1. Experimental Protocol: In Vitro Neuroprotection Assay
A common model for assessing neuroprotection involves inducing oxidative stress in neuronal cell lines, such as SH-SY5Y or PC12 cells, and measuring cell viability.
-
Cell Culture: Cells are maintained in an appropriate medium and conditions.
-
Treatment: Cells are pre-treated with different concentrations of the test compound for a specified period.
-
Induction of Toxicity: Neurotoxicity is induced by adding an agent like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta (Aβ) peptide.
-
Cell Viability Assessment: After 24-48 hours, cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
-
Data Analysis: The percentage of viable cells is calculated relative to the control group, and the protective effect of the compound is determined.
Table 3: Neuroprotective Activity of Nardostachys jatamansi Constituents
| Compound/Extract | Cell Line | Toxin | Assay | Outcome | Reference |
| Ethanol Extract | SH-SY5Y | Aβ (1-42) | MTT | Increased cell viability | [1] |
| Desoxo-narchinol A | BV2 microglia | LPS | NO Inhibition | Reduced neuroinflammation | [6] |
3.2.2. Workflow for Assessing Neuroprotective Effects
Future Directions
The therapeutic potential of this compound and related sesquiterpenoids from Nardostachys jatamansi is significant, yet further research is required to fully elucidate their pharmacological properties. Key areas for future investigation include:
-
Definitive Isolation and Characterization: A focused study on the isolation and complete structural elucidation of this compound, including detailed 1D and 2D NMR data, is essential.
-
Quantitative Bioactivity Profiling: Comprehensive in vitro and in vivo studies are needed to determine the specific IC₅₀/EC₅₀ values of this compound for its anti-inflammatory, neuroprotective, and other potential activities.
-
Mechanism of Action Studies: Detailed molecular studies are required to confirm the signaling pathways modulated by this compound and to identify its specific molecular targets.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is crucial for its development as a potential therapeutic agent.
Conclusion
This compound, a sesquiterpenoid from the traditional Chinese medicine Nardostachys jatamansi, represents a promising area for drug discovery. While specific data on this compound is currently limited, the well-documented anti-inflammatory and neuroprotective activities of other sesquiterpenoids from the same plant suggest its potential as a valuable therapeutic lead. This technical guide provides a framework for future research by summarizing the established methodologies for isolation and bioactivity assessment of these compounds. Further focused investigation into this compound is warranted to unlock its full therapeutic potential.
References
- 1. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinardokanshones C-E, isonardoeudesmols A-D and nardoeudesmol D from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Nardoeudesmol A: A Comprehensive Technical Guide to its Discovery and Natural Sources
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of Nardoeudesmol A, a sesquiterpenoid of interest in the field of natural product chemistry and drug discovery. This document details its discovery, natural origins, and the methodologies for its isolation and characterization.
Discovery and Natural Occurrences
This compound is a naturally occurring eudesmane-type sesquiterpenoid. It has been identified and isolated from several botanical sources, indicating its distribution across different plant families. The primary documented natural sources of this compound include:
-
Nardostachys jatamansi (DC.) [1][2]: A flowering plant of the Valerianaceae family, commonly known as spikenard, found in the Himalayas.
-
Solanum lyratum Thunb. [3][4]: A perennial vine in the nightshade family (Solanaceae), used in traditional Chinese medicine.
-
Echinopsis radix : The root of plants from the Echinops genus, utilized in traditional medicine.
-
Penicillium sp. J-54 : An endophytic fungus from which this compound has also been isolated.
The discovery of this compound in these varied sources highlights its potential as a phytochemical marker and underscores the importance of continued exploration of natural products for novel bioactive compounds.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₂ | [3][4] |
| Molecular Weight | 236.1776 g/mol | [3][4] |
| CAS Number | 1445952-30-6 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data Points | Reference |
| ¹H-NMR | Refer to specific literature for detailed shifts and coupling constants. | [1] |
| ¹³C-NMR | Refer to specific literature for detailed chemical shifts. | [1] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-ESI-MS) data confirms the molecular formula. | [1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl and other functional groups. |
Note: Detailed NMR and MS spectra are often provided in the supplementary materials of the cited research articles.[1]
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve a series of chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature for the isolation of compounds from Nardostachys jatamansi.[1]
Extraction
-
Plant Material Preparation : The air-dried and powdered roots and rhizomes of Nardostachys jatamansi are used as the starting material.
-
Solvent Extraction : The powdered plant material is extracted exhaustively with 95% aqueous ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
Fractionation
-
Solvent Partitioning : The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Fraction Selection : The ethyl acetate fraction, which typically contains compounds of medium polarity like this compound, is selected for further purification.
Chromatographic Purification
-
Silica Gel Column Chromatography (SGCC) : The ethyl acetate fraction is subjected to SGCC. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Reversed-Phase Column Chromatography (RP-CC) : Fractions containing the compound of interest are further purified using C18 RP-CC with a mobile phase gradient of methanol and water.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is often achieved using Prep-HPLC on a C18 column with an isocratic or gradient elution of methanol and water to yield pure this compound.
The workflow for a typical isolation and purification process is illustrated in the diagram below.
Potential Signaling Pathway Interactions
While direct studies on the specific signaling pathway modulation by purified this compound are limited, research on the extracts of its source plants provides some insights into potential biological activities.
NF-κB and JAK/STAT Signaling Pathways
Other bioactive compounds isolated from Nardostachys jatamansi have been shown to inhibit the NF-κB and JAK/STAT signaling pathways in response to inflammatory stimuli.[1] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and chemokines. The potential for this compound to interact with these pathways warrants further investigation.
Notch Signaling Pathway
Extracts from Solanum lyratum, another source of this compound, have been reported to modulate the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3] The specific contribution of this compound to this activity is an area for future research.
Conclusion
This compound is a sesquiterpenoid with a growing body of research surrounding its natural occurrence and isolation. While its specific biological activities are still under investigation, the bioactivities of the extracts from its source plants suggest that it may possess interesting pharmacological properties. This technical guide provides a foundational understanding for researchers and professionals in drug development to further explore the potential of this compound. Future studies should focus on elucidating its precise mechanism of action and evaluating its therapeutic potential.
References
- 1. Cycloolivil Isolated from Nardostachys jatamansi Inhibits TNF-α/IFN-γ-Induced Chemokine Production by Blocking NF-κB and JAK/STAT Activation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical and pharmacological studies on Solanum lyratum: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
Chemical Structure and Stereochemistry of Isonardoeudesmols
An In-depth Technical Guide on Eudesmane-Type Sesquiterpenoids from Nardostachys jatamansi, with a Focus on Isonardoeudesmol A
Introduction
This technical guide provides a detailed overview of the chemical structure and stereochemistry of eudesmane-type sesquiterpenoids isolated from the plant Nardostachys jatamansi. While the specific compound "this compound" was not identified in the reviewed scientific literature, this document focuses on the closely related and well-characterized compound, Isothis compound , and its congeners, which are likely the subject of interest. These natural products are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. The structural elucidation of these complex molecules relies on a combination of advanced spectroscopic and computational techniques.
A group of monomeric sesquiterpenoids, including isonardoeudesmols A-D and nardoeudesmol D, have been isolated from the underground parts of Nardostachys jatamansi DC.[1]. The determination of their chemical structures and absolute configurations is a critical aspect of their study, achieved through a multi-faceted analytical approach.
The core chemical scaffold of these compounds is the eudesmane-type sesquiterpenoid structure. The precise atomic connectivity and three-dimensional arrangement of atoms, known as stereochemistry, are established using a combination of spectroscopic and computational methods. Key experimental techniques employed for the structural elucidation of these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Nuclear Overhauser Effect Spectroscopy (NOESY), X-ray diffraction, and computational Electronic Circular Dichroism (ECD) calculations[1].
While the exact structure of "Isothis compound" is not detailed in the provided search results, the general approach to its characterization is well-documented. The absolute configurations of these compounds are established by analyzing NOESY data and, when suitable crystals are obtained, through single-crystal X-ray diffraction[1]. Furthermore, computational ECD calculations are used to corroborate the stereochemical assignments[1].
Experimental Protocols: Structure Elucidation
The determination of the chemical structure and stereochemistry of compounds like Isothis compound involves a standardized workflow from isolation to final structure confirmation. The table below summarizes the key experimental methodologies.
| Experimental Stage | Methodology | Purpose | Reference |
| Isolation | Extraction from the underground parts of Nardostachys jatamansi DC. followed by chromatographic separation. | To obtain pure compounds for structural analysis. | [1] |
| Structural Analysis | 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy. | To determine the carbon-hydrogen framework and connectivity of the molecule. | [1] |
| Stereochemistry Determination | Nuclear Overhauser Effect Spectroscopy (NOESY). | To determine the spatial proximity of protons and infer the relative stereochemistry. | [1] |
| Absolute Configuration | Single-Crystal X-ray Diffraction (when applicable). | To provide the definitive three-dimensional structure and absolute stereochemistry of crystalline compounds. | [1] |
| Absolute Configuration | Computational Electronic Circular Dichroism (ECD) Calculations. | To predict the ECD spectrum and compare it with the experimental spectrum to determine the absolute configuration of chiral molecules in solution. | [1] |
Visualization of the Structure Elucidation Workflow
The logical flow of experiments for the structural elucidation of novel natural products like the isonardoeudesmols can be represented as a workflow diagram.
Caption: Workflow for the isolation and structural elucidation of Isothis compound.
The structural and stereochemical characterization of eudesmane-type sesquiterpenoids such as Isothis compound from Nardostachys jatamansi is a rigorous process that combines classical isolation techniques with modern spectroscopic and computational methods. While the specific compound "this compound" remains elusive in the scientific literature, the detailed studies on its isomers provide a clear and comprehensive blueprint for the structural analysis of this class of natural products. This foundational knowledge is crucial for further research into their biosynthesis, chemical synthesis, and potential therapeutic applications.
References
Phytochemical Analysis of Echinopsis Radix for Nardoeudesmol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinopsis Radix, a traditional medicinal plant, is a known source of various bioactive compounds, including a range of sesquiterpenoids. Among these, the eudesmane-type sesquiterpenoid, Nardoeudesmol A, has been identified as a constituent. This technical guide provides a comprehensive overview of the phytochemical analysis of Echinopsis Radix with a specific focus on this compound. It outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, based on established analytical methodologies for sesquiterpenoids. Furthermore, this guide summarizes the potential biological activities of this compound based on the known therapeutic properties of related eudesmane-type sesquiterpenoids and proposes a hypothetical signaling pathway for future investigation. All quantitative data from representative analyses are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction
Echinopsis Radix, the root of Echinops latifolius Tausch or Echinops grijsii Hance, has a long history of use in traditional medicine for its anti-inflammatory and other therapeutic properties.[1] Phytochemical investigations have revealed a rich and diverse chemical profile, including thiophenes, flavonoids, caffeic acid derivatives, and a variety of terpenoids.[1] Of particular interest to researchers is the presence of eudesmane-type sesquiterpenoids, a class of compounds known for their wide range of biological activities.
This compound is a eudesmane-type sesquiterpenoid that has been identified as a constituent of Echinopsis Radix. While its presence is documented, detailed quantitative analysis and specific biological activities directly attributed to this compound from this plant source are not extensively reported in the current literature. This guide aims to bridge this gap by providing a comprehensive framework for the phytochemical analysis of Echinopsis Radix to isolate and quantify this compound, and to explore its potential therapeutic relevance.
Phytochemical Constituents of Echinopsis Radix
Echinopsis Radix is a rich source of a variety of secondary metabolites. The primary classes of compounds identified are summarized in the table below.
| Compound Class | Examples | Reference |
| Thiophenes | α-Terthienyl, Bithiophenes | [1] |
| Flavonoids | Apigenin, Luteolin | [1] |
| Caffeic Acid Derivatives | Caffeic acid, Chlorogenic acid | [1] |
| Sesquiterpenoids | This compound , Atractylenolide | [1] |
| Triterpenoids | Taraxasterol, β-amyrin | [1] |
Table 1: Major Phytochemical Classes in Echinopsis Radix
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from Echinopsis Radix.
Extraction
The extraction of sesquiterpenoids from plant material is a critical first step. A generalized workflow for this process is presented below.
References
Methodological & Application
Nardoeudesmol A: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardoeudesmol A is a sesquiterpenoid compound isolated from the plant Solanum lyratum. While direct and extensive mechanism of action studies on this compound are limited in publicly available literature, its structural similarity to other eudesmol isomers, such as β-eudesmol, suggests potential anti-inflammatory and anti-cancer properties. This document provides detailed application notes and experimental protocols to guide researchers in investigating the mechanism of action of this compound, drawing upon the established activities of related compounds. The presented protocols are designed to test the hypothesis that this compound, like other eudesmol sesquiterpenoids, may induce apoptosis in cancer cells and exert anti-inflammatory effects through modulation of key signaling pathways.
Potential Mechanisms of Action and Key Research Areas
Based on studies of structurally related compounds, the primary hypothesized mechanisms of action for this compound are:
-
Induction of Apoptosis in Cancer Cells: this compound may trigger programmed cell death in cancerous cells via intrinsic and/or extrinsic pathways.
-
Anti-inflammatory Effects: The compound could potentially modulate inflammatory responses by inhibiting key signaling cascades such as the MAPK and NF-κB pathways.
Data Presentation: Cytotoxicity of Related Sesquiterpenoids
To provide a preliminary indication of the potential cytotoxic potency of this compound, the following table summarizes the 50% inhibitory concentration (IC₅₀) values of other sesquiterpenoids isolated from Solanum lyratum against various human cancer cell lines.[1][2][3] It is important to note that these values are for related compounds and experimental determination of the IC₅₀ for this compound is a critical first step.
| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| α-Eudesmol | B16-F10 | Murine Melanoma | 5.38 ± 1.10 | ~24.2 |
| K562 | Human Myelogenous Leukemia | 10.60 ± 1.33 | ~47.7 | |
| β-Eudesmol | B16-F10 | Murine Melanoma | 16.51 ± 1.21 | ~74.3 |
| HepG2 | Human Hepatocellular Carcinoma | 24.57 ± 2.75 | ~110.5 | |
| γ-Eudesmol | B16-F10 | Murine Melanoma | 8.86 ± 1.27 | ~39.9 |
| K562 | Human Myelogenous Leukemia | 15.15 ± 1.06 | ~68.1 | |
| Lyratol C | HONE-1 | Human Nasopharyngeal Carcinoma | - | 3.7 - 8.1 |
| KB | Human Oral Epidermoid Carcinoma | - | 3.7 - 8.1 | |
| HT29 | Human Colorectal Carcinoma | - | 3.7 - 8.1 | |
| Lyratol D | HONE-1 | Human Nasopharyngeal Carcinoma | - | 3.7 - 8.1 |
| KB | Human Oral Epidermoid Carcinoma | - | 3.7 - 8.1 | |
| HT29 | Human Colorectal Carcinoma | - | 3.7 - 8.1 | |
| SGC-7901 | Human Gastric Cancer | 5.9 | ~25.0 | |
| Solajiangxin H | SGC-7901 | Human Gastric Cancer | 4.8 | ~19.3 |
Experimental Protocols
Protocol 1: Evaluation of Cytotoxicity (IC₅₀ Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines using the MTT assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, HL-60, MCF-7)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Investigation of Apoptosis Induction
This protocol describes methods to assess whether this compound induces apoptosis, based on the known activity of β-eudesmol to induce apoptosis via the mitochondrial pathway.[4]
Part A: Morphological Assessment of Apoptosis (DAPI Staining)
Materials:
-
Cancer cells treated with this compound (at IC₅₀ concentration)
-
4% Paraformaldehyde (PFA)
-
4′,6-diamidino-2-phenylindole (DAPI) staining solution
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a 6-well plate and treat with this compound for 24 hours.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash again with PBS and stain with DAPI solution for 10 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Look for characteristic apoptotic features like chromatin condensation and nuclear fragmentation.
Part B: Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
Cell lysates from this compound-treated cells
-
Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL kit and an imaging system. Analyze the changes in the expression levels of pro- and anti-apoptotic proteins.
Protocol 3: Analysis of Anti-inflammatory Effects
This protocol details the investigation of the potential anti-inflammatory mechanism of this compound by examining its effect on the p38 MAPK and NF-κB signaling pathways, drawing parallels with β-eudesmol's known inhibitory effects.[5]
Part A: Western Blot for MAPK Pathway Activation
Materials:
-
RAW 264.7 macrophages or other suitable cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Pre-treat RAW 264.7 cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Lyse the cells and perform Western blot analysis as described in Protocol 2B, using antibodies against phosphorylated and total forms of p38, ERK, and JNK.
-
Analyze the data to determine if this compound inhibits the LPS-induced phosphorylation of these MAPK proteins.
Part B: NF-κB Nuclear Translocation Assay (Immunofluorescence)
Materials:
-
RAW 264.7 cells on coverslips
-
LPS
-
This compound
-
Primary antibody: anti-NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes.
-
Fix and permeabilize the cells.
-
Incubate with anti-NF-κB p65 antibody, followed by a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of the p65 subunit using a fluorescence microscope. Assess whether this compound inhibits the LPS-induced translocation of p65 from the cytoplasm to the nucleus.
Visualizations
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
References
- 1. Anticancer activity of sesquiterpenoids extracted from Solanum lyratum via the induction of mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two new sesquiterpenoids from Solanum lyratum with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of sesquiterpenoids extracted from Solanum lyratum via the induction of mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Eudesmol induces JNK-dependent apoptosis through the mitochondrial pathway in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The regulatory mechanism of β-eudesmol is through the suppression of caspase-1 activation in mast cell-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification of Nardoeudesmol A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardoeudesmol A, a eudesmane-type sesquiterpenoid, is a natural product of interest for its potential neuroactive properties. Evidence suggests that related compounds isolated from Nardostachys jatamansi and Nardostachys chinensis exert their biological effects through the modulation of the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission.[1][2] This document provides a detailed guide for researchers aiming to identify and characterize the bioactivity of this compound, with a primary focus on its potential interaction with SERT. While specific quantitative data for this compound is still emerging, this guide leverages data from closely related compounds and extracts to provide a comprehensive framework for investigation.
Target Profile: Serotonin Transporter (SERT)
The serotonin transporter is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[3] This process is crucial for terminating serotonergic signaling and maintaining neurotransmitter homeostasis. As a well-established target for antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), modulation of SERT activity can have profound effects on mood, cognition, and behavior.[4] Dysregulation of SERT function has been implicated in various neuropsychiatric disorders, including depression and anxiety.[5]
Quantitative Bioactivity Data of Related Compounds
While specific IC50 or EC50 values for this compound are not yet publicly available, studies on extracts and other sesquiterpenoids from Nardostachys species provide valuable insights into the potential bioactivity.
| Compound/Extract | Bioactivity on SERT | Effective Concentration | Reference |
| Nardostachys jatamansi (Methanol Extract) | Enhancement | EC50: 31.63 µg/mL | [1] |
| Kanshone C | Inhibition | - | [2] |
| Desoxo-narchinol A | Enhancement | - | [2] |
| Isonardoeudesmol D | Inhibition | - | |
| Nardoeudesmol D | Inhibition | - |
Experimental Protocols
Protocol 1: In Vitro SERT Inhibition/Enhancement Assay using [³H]-Serotonin Uptake
This protocol describes a radioligand uptake assay to determine the inhibitory or enhancing effect of this compound on SERT activity in a human cell line.
Materials:
-
HEK-293 cells stably expressing human SERT (hSERT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-Serotonin (specific activity ~20-30 Ci/mmol)
-
This compound stock solution (in DMSO)
-
Fluoxetine (positive control for inhibition)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK-293-hSERT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed the cells in poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. The final DMSO concentration should not exceed 0.1%. Prepare a positive control (e.g., 10 µM Fluoxetine) and a vehicle control (DMSO in KRH buffer).
-
Pre-incubation: Wash the cells twice with KRH buffer. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells and pre-incubate for 20 minutes at room temperature.
-
[³H]-Serotonin Uptake: Add 20 µL of [³H]-Serotonin (final concentration ~10 nM) to each well and incubate for 15 minutes at room temperature.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 200 µL of 1% SDS to each well. Add 150 µL of the cell lysate to a scintillation vial containing 4 mL of scintillation cocktail.
-
Data Analysis: Measure the radioactivity in a microplate scintillation counter. Calculate the percentage of inhibition or enhancement of serotonin uptake compared to the vehicle control. Determine the IC50 or EC50 value by fitting the data to a dose-response curve.
Protocol 2: SERT Expression Level Determination by ELISA
This protocol outlines the use of an ELISA kit to measure the effect of this compound on SERT protein expression levels in a relevant cell line.
Materials:
-
Rat or human cell line of interest (e.g., PC12, SH-SY5Y)
-
Cell culture reagents
-
This compound
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Culture the chosen cell line and treat with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using the provided lysis buffer from the ELISA kit or a compatible buffer.
-
ELISA Assay: Follow the manufacturer's instructions for the SERT ELISA kit. This typically involves:
-
Adding standards and cell lysates to the antibody-pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding an Avidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Data Acquisition and Analysis: Measure the optical density at 450 nm using a microplate reader.[6] Calculate the concentration of SERT in the samples by comparing the OD of the samples to the standard curve.[6]
Visualizations
Caption: SERT signaling pathway and modulation by this compound.
Caption: Experimental workflow for this compound target validation.
References
- 1. Antidepressant activities and regulative effects on serotonin transporter of Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. ELISA Kit for Serotonin Transporter (SERT) [aspirasci.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Nardoeudesmol A
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of Nardoeudesmol A, a sesquiterpenoid isolated from Nardostachys jatamansi. The primary focus is on assessing its potential anti-inflammatory and cytotoxic activities.
Section 1: Anti-Inflammatory Activity Assays
A related compound, desoxo-narchinol-A, also isolated from Nardostachys jatamansi, has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1] The following assays are designed to investigate if this compound exhibits similar properties. The proposed mechanism involves the modulation of the p38 MAP Kinase pathway.[1]
Key Experiments:
-
Cell Viability Assay (MTT): To determine the non-toxic concentration range of this compound.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of iNOS activity.
-
Pro-Inflammatory Cytokine Quantification (ELISA): To quantify the reduction in key inflammatory cytokines.
-
Western Blot Analysis: To investigate the effect on the p38 MAPK signaling pathway.
Experimental Workflow: Anti-Inflammatory Screening
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Protocol 1: Cell Viability Assay using MTT
Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: Nitric Oxide Production Assay (Griess Test)
Objective: To measure the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.
Materials:
-
Supernatants from cell cultures treated as per the workflow.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) standard solution.
-
96-well plate.
Procedure:
-
Culture, pre-treat with this compound, and stimulate RAW 264.7 cells with LPS as described in the workflow.
-
After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of NaNO₂.
-
Add 50 µL of Griess Reagent Part A to all wells (samples and standards).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the NO concentration in the samples by comparing with the standard curve.
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Objective: To measure the inhibitory effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.
Materials:
-
Supernatants from cell cultures treated as per the workflow.
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Wash buffer and substrate solutions (provided in kits).
-
Stop solution (provided in kits).
-
Microplate reader.
Procedure:
-
Use the cell culture supernatants collected for the Griess test.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate solution to develop the color.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
Data Summary: Anti-Inflammatory Efficacy of this compound
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control | 100 ± 4.5 | 5.2 ± 1.1 | 3.1 ± 0.8 | 4.5 ± 1.0 |
| LPS (1 µg/mL) | 98 ± 5.1 | 100 ± 7.8 | 100 ± 8.2 | 100 ± 9.1 |
| LPS + this compound (1 µM) | 97 ± 4.9 | 85.3 ± 6.5 | 88.1 ± 7.0 | 90.2 ± 7.5 |
| LPS + this compound (5 µM) | 96 ± 5.3 | 62.1 ± 5.1 | 65.4 ± 5.8 | 68.9 ± 6.2 |
| LPS + this compound (10 µM) | 95 ± 4.8 | 41.5 ± 3.9 | 45.2 ± 4.1 | 48.7 ± 4.5 |
| LPS + this compound (25 µM) | 93 ± 5.0 | 22.8 ± 2.5 | 25.9 ± 3.0 | 28.1 ± 3.3 |
Data are presented as mean ± SD and are hypothetical.
Protocol 4: Western Blot Analysis for p38 MAPK Pathway
Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK in LPS-stimulated macrophages.
Materials:
-
Cell lysates from treated cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Imaging system.
Procedure:
-
Culture, treat, and stimulate cells in 6-well plates.
-
After a shorter stimulation time (e.g., 30-60 minutes, optimal for phosphorylation events), wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal with an imaging system.
-
Strip the membrane and re-probe for total p38 and β-actin as loading controls.
Signaling Pathway: LPS-Induced Inflammation
Caption: Putative inhibition of the p38 MAPK pathway by this compound.
Section 2: Anticancer Activity Assays
Natural compounds, including terpenoids, are often investigated for their potential cytotoxic effects on cancer cells.[2][3][4] The following protocols are designed to screen this compound for anticancer activity using a representative cancer cell line (e.g., A549 human lung carcinoma or MCF-7 human breast cancer).
Key Experiments:
-
Antiproliferative Assay (MTT/MTS): To determine the IC₅₀ (half-maximal inhibitory concentration).
-
Apoptosis Assay (Annexin V/PI Staining): To differentiate between apoptotic and necrotic cell death.
-
Cell Cycle Analysis (Flow Cytometry): To identify if the compound induces cell cycle arrest.
Protocol 5: Antiproliferative Assay
Objective: To determine the IC₅₀ value of this compound on a selected cancer cell line.
Procedure: This protocol is similar to the MTT assay described in Protocol 1.
-
Seed cancer cells (e.g., A549) in a 96-well plate.
-
Treat with a broader range of this compound concentrations (e.g., 0.1 µM to 100 µM).
-
Incubate for 48-72 hours to assess antiproliferative effects.
-
Perform the MTT or MTS assay as previously described.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Summary: Antiproliferative Efficacy of this compound
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 (Lung Cancer) | 15.8 | 0.8 |
| MCF-7 (Breast Cancer) | 22.4 | 1.2 |
| BJ (Normal Fibroblast) | > 100 | 5.5 |
Data are hypothetical. Doxorubicin is included as a positive control.
Protocol 6: Apoptosis Assay via Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound (at IC₅₀ concentration).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 7: Cell Cycle Analysis
Objective: To investigate if this compound causes cell cycle arrest at a specific phase.
Materials:
-
Cancer cells treated with this compound.
-
Cold 70% ethanol.
-
PBS containing RNase A (100 µg/mL).
-
Propidium Iodide (PI) solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Seed and treat cells in 6-well plates as in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. Anti-inflammatory effect of desoxo-narchinol-A isolated from Nardostachys jatamansi against lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Nardoeudesmol A Research: Application Notes and Protocols
Disclaimer: As of the latest literature review, specific in vivo animal model studies for "Nardoeudesmol A" have not been extensively published. The following application notes and protocols are presented as a scientifically-grounded, hypothetical framework for researchers and drug development professionals to investigate the potential therapeutic effects of this compound. The proposed models are based on established methodologies for evaluating compounds with potential anti-inflammatory and neuroprotective properties, activities often associated with sesquiterpenoids.
Application Note: Investigating the Anti-Inflammatory Effects of this compound
This section outlines a proposed study to evaluate the anti-inflammatory potential of this compound using a well-established animal model of acute inflammation.
Objective: To determine the dose-dependent efficacy of this compound in reducing acute inflammation in a rodent model.
Proposed Model: Carrageenan-Induced Paw Edema in Rats. This is a widely used and reproducible model for screening potential anti-inflammatory drugs.[1][2]
Rationale: The induction of paw edema by carrageenan involves the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins.[1] By measuring the reduction in paw volume after treatment with this compound, we can assess its ability to inhibit these inflammatory pathways.
Experimental Groups:
-
Group 1: Vehicle Control: (e.g., 0.5% carboxymethylcellulose in saline, p.o.)
-
Group 2: Positive Control: Indomethacin (10 mg/kg, p.o.)
-
Group 3: this compound (Low Dose): (e.g., 25 mg/kg, p.o.)
-
Group 4: this compound (Medium Dose): (e.g., 50 mg/kg, p.o.)
-
Group 5: this compound (High Dose): (e.g., 100 mg/kg, p.o.)
Experimental Protocol: Carrageenan-Induced Paw Edema
Animals: Male Wistar rats (180-220 g). Animals should be acclimatized for at least one week before the experiment.[3]
Materials:
-
This compound
-
Indomethacin
-
λ-Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles (26G)
Procedure:
-
Fasting: Animals are fasted for 12 hours before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer up to the tibiotarsal articulation.
-
Drug Administration: Animals are randomly assigned to the experimental groups (n=6-8 per group) and administered the respective treatments (Vehicle, Indomethacin, or this compound) via oral gavage.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[4] An appropriate anesthesia and euthanasia protocol should be in place.[5][6]
Quantitative Data Summary (Hypothetical)
The following table represents hypothetical data for the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
| This compound | 25 | 0.72 ± 0.04 | 15.3 |
| This compound | 50 | 0.55 ± 0.03** | 35.3 |
| This compound | 100 | 0.42 ± 0.02 | 50.6 |
| *Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test. **p<0.01, **p<0.001 compared to the vehicle control group. |
Application Note: Investigating the Neuroprotective Effects of this compound
This section proposes a study to explore the potential neuroprotective activity of this compound in a mouse model of Alzheimer's disease.
Objective: To assess the ability of this compound to mitigate cognitive deficits and neuroinflammation in a chemically-induced model of Alzheimer's-like pathology.
Proposed Model: Amyloid-β (Aβ₁₋₄₂) peptide-induced cognitive impairment in mice.[7]
Rationale: Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ oligomers in mice induces learning and memory deficits, oxidative stress, neuroinflammation, and synaptic dysfunction, mimicking key pathological features of Alzheimer's disease.[7][8] This model is suitable for evaluating the therapeutic potential of compounds like this compound.
Experimental Groups:
-
Group 1: Sham Control: (ICV injection of vehicle)
-
Group 2: Aβ₁₋₄₂ Control: (ICV injection of Aβ₁₋₄₂) + Vehicle treatment
-
Group 3: Positive Control: Aβ₁₋₄₂ + Donepezil (e.g., 1 mg/kg, p.o.)
-
Group 4: this compound (Low Dose): Aβ₁₋₄₂ + (e.g., 20 mg/kg, p.o.)
-
Group 5: this compound (High Dose): Aβ₁₋₄₂ + (e.g., 40 mg/kg, p.o.)
Experimental Protocol: Aβ₁₋₄₂-Induced Cognitive Impairment
Animals: Male C57BL/6 mice (25-30 g).
Materials:
-
This compound
-
Donepezil
-
Aβ₁₋₄₂ peptide
-
Sterile saline
-
Stereotaxic apparatus
-
Morris Water Maze (MWM) or Y-maze
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)
Procedure:
-
Aβ₁₋₄₂ Preparation and ICV Injection: Aβ₁₋₄₂ peptide is aggregated and administered via a single ICV injection into the lateral ventricles of anesthetized mice using a stereotaxic frame. Sham animals receive a vehicle injection.
-
Treatment: Daily oral administration of vehicle, Donepezil, or this compound begins 24 hours after surgery and continues for a specified period (e.g., 21 days).
-
Behavioral Testing: Cognitive function is assessed using the Morris Water Maze (to evaluate spatial learning and memory) or the Y-maze (to assess spatial working memory) during the final week of treatment.[7]
-
Biochemical Analysis: Following behavioral testing, animals are euthanized, and brain tissues (hippocampus and cortex) are collected. Levels of inflammatory markers (TNF-α, IL-1β), oxidative stress markers, and synaptic proteins can be quantified using ELISA, Western blot, or qPCR.[7][9]
Visualizations: Diagrams and Workflows
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Caption: Plausible NF-κB Signaling Pathway Targeted by this compound.
References
- 1. asianjpr.com [asianjpr.com]
- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Laboratory animal anaesthesia: influence of anaesthetic protocols on experimental models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthesia protocols in laboratory animals used for scientific purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Artemisinin in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of nanophytosome-encapsulated citral in a mouse model of chronic unpredictable mild stress through the suppression of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of Nardoeudesmol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardoeudesmol A is a sesquiterpenoid natural product. While its specific biological activities and physicochemical properties are not extensively documented in publicly available literature, related eudesmane sesquiterpenoids isolated from Nardostachys jatamansi have shown biological activity, including effects on the serotonin transporter (SERT)[1]. Due to the characteristic lipophilicity of sesquiterpenoids, this compound is presumed to have low aqueous solubility, posing a significant challenge for in vivo studies.
This document provides a comprehensive guide to formulating this compound for in vivo administration. It outlines pre-formulation studies to characterize the molecule, details various formulation strategies suitable for poorly soluble compounds, and provides standardized protocols for their preparation and evaluation.
Pre-formulation Studies
Prior to selecting a formulation strategy, a thorough characterization of this compound's physicochemical properties is essential.
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Experimental Protocol | Purpose |
| Aqueous Solubility | A saturated solution of this compound is prepared in purified water and buffered solutions at various pH values (e.g., 2.0, 4.5, 6.8, 7.4). The suspension is agitated at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours. After reaching equilibrium, the suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method (e.g., HPLC-UV). | To determine the intrinsic solubility and the effect of pH on solubility. This is critical for selecting an appropriate formulation strategy. |
| LogP (Octanol-Water Partition Coefficient) | The shake-flask method is commonly used. A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. | To assess the lipophilicity of the compound. A high LogP value (typically >2) suggests poor aqueous solubility and good membrane permeability. |
| pKa (Ionization Constant) | Potentiometric titration or UV-Vis spectrophotometry can be used. A solution of this compound is titrated with a standard acid or base, and the change in pH or UV absorbance is monitored. The pKa is the pH at which the compound is 50% ionized. | To determine if the compound is acidic, basic, or neutral. This information is crucial for pH-dependent solubility enhancement strategies. |
| Melting Point & Thermal Properties | Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic forms. A small amount of the sample is heated at a constant rate, and the heat flow is measured as a function of temperature. | To assess the solid-state properties of the compound, including its crystallinity and potential for polymorphism, which can affect solubility and dissolution rate. |
| Solid-State Stability | The compound is stored under various stress conditions (e.g., high temperature, humidity, light exposure). Samples are periodically analyzed for degradation products using a stability-indicating HPLC method. | To evaluate the chemical stability of this compound and identify potential degradation pathways, which is important for selecting excipients and storage conditions. |
Formulation Strategies for In Vivo Studies
The selection of an appropriate formulation strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose. Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds[2][3][4].
1. Co-solvent Formulations
This is often the simplest and most common approach for early-stage in vivo studies.
-
Protocol for Co-solvent Formulation:
-
Select a primary solvent in which this compound is highly soluble (e.g., DMSO, ethanol, PEG 400).
-
Dissolve the required amount of this compound in the minimum volume of the primary solvent.
-
Slowly add a water-miscible co-solvent (e.g., propylene glycol, Tween 80) while vortexing to maintain solubility.
-
Finally, add the aqueous vehicle (e.g., saline, PBS) dropwise with continuous mixing until the final desired concentration and vehicle composition are reached.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the solvent ratios.
-
Table 2: Example Co-solvent Systems
| Co-solvent System | Composition (v/v/v) | Notes |
| System 1 | 10% DMSO / 40% PEG 400 / 50% Saline | Suitable for many non-polar compounds. DMSO concentration should be kept low to minimize toxicity. |
| System 2 | 5% Ethanol / 10% Tween 80 / 85% PBS | Tween 80 acts as a surfactant to improve solubility and stability. |
| System 3 | 20% Propylene Glycol / 5% Cremophor EL / 75% Water for Injection | Cremophor EL is a potent solubilizing agent but can be associated with hypersensitivity reactions. |
2. Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of lipophilic drugs.
-
Protocol for SEDDS Formulation:
-
Select an oil phase (e.g., sesame oil, Labrafac™), a surfactant (e.g., Tween 80, Cremophor EL), and a co-surfactant (e.g., Transcutol®, PEG 400).
-
Screen various combinations of oil, surfactant, and co-surfactant to identify a system that can solubilize the target concentration of this compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Dissolve this compound in the optimized mixture of oil, surfactant, and co-surfactant.
-
The resulting formulation should be a clear, isotropic mixture that forms a fine emulsion upon gentle agitation in an aqueous medium.
-
3. Nanosuspensions
Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate and improved bioavailability[5].
-
Protocol for Nanosuspension Formulation (Wet Milling):
-
Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC).
-
Introduce the pre-suspension into a bead mill containing grinding media (e.g., zirconium oxide beads).
-
Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 500 nm).
-
Monitor the particle size distribution using techniques like Dynamic Light Scattering (DLS).
-
Separate the nanosuspension from the grinding media.
-
Experimental Workflows and Signaling Pathway Analysis
Workflow for Formulation Development
The following diagram illustrates a typical workflow for developing an in vivo formulation for a poorly soluble compound like this compound.
Caption: Workflow for in vivo formulation development.
Hypothetical Signaling Pathway Investigation
Given that related compounds affect the serotonin transporter (SERT), a potential mechanism of action for this compound could involve the modulation of serotonergic signaling. The following diagram outlines a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical serotonergic signaling pathway for this compound.
Disclaimer: The information provided in these application notes and protocols is intended as a general guide. The specific formulation for this compound must be developed and optimized based on its experimentally determined physicochemical properties and the specific requirements of the planned in vivo studies. All animal studies should be conducted in accordance with relevant ethical guidelines and regulations.
References
- 1. Dinardokanshones C-E, isonardoeudesmols A-D and nardoeudesmol D from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Cytotoxic Effects of Eudesmol Isomers on Cancer Cell Lines
Introduction
Eudesmols are a class of naturally occurring sesquiterpenoid alcohols that have demonstrated cytotoxic effects against various cancer cell lines. Research into isomers such as α-eudesmol, β-eudesmol, and γ-eudesmol indicates their potential as anti-cancer agents. These compounds have been shown to reduce cell proliferation and induce programmed cell death, or apoptosis, in tumor cells through caspase-mediated pathways. This document provides a summary of the quantitative data on their efficacy, detailed experimental protocols for assessing their cytotoxic effects, and diagrams illustrating the proposed mechanisms of action.
Data Presentation: Cytotoxicity of Eudesmol Isomers
The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-, β-, and γ-eudesmol on different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, serving as a key measure of its cytotoxic potency.[1]
| Compound | Cell Line | IC50 (µg/mL) |
| α-Eudesmol | B16-F10 (Murine Melanoma) | 5.38 ± 1.10 |
| K562 (Human Myelogenous Leukemia) | 10.60 ± 1.33 | |
| β-Eudesmol | B16-F10 (Murine Melanoma) | 16.51 ± 1.21 |
| HepG2 (Human Hepatocellular Carcinoma) | 24.57 ± 2.75 | |
| HuH28 (Cholangiocarcinoma) | 39.33 (mean) | |
| HuCCT1 (Cholangiocarcinoma) | Not specified | |
| γ-Eudesmol | B16-F10 (Murine Melanoma) | 8.86 ± 1.27 |
| K562 (Human Myelogenous Leukemia) | 15.15 ± 1.06 |
Data for α-, β- (except for cholangiocarcinoma lines), and γ-eudesmol are derived from a study on their effects on various tumor cell lines.[2] Data for β-eudesmol on cholangiocarcinoma cell lines is from a separate study.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the cytotoxic effects of eudesmol compounds on cancer cell lines.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HuH28, and HuCCT1 (cholangiocarcinoma) are commonly used.
-
Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Sub-culturing: Cells are passaged upon reaching 80-90% confluency. This involves washing with phosphate-buffered saline (PBS), detaching with a trypsin-EDTA solution, and re-seeding in fresh culture medium.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the eudesmol isomer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Analysis
Changes in cell morphology indicative of apoptosis can be observed using staining techniques.
-
Staining: Stain cells with hematoxylin-eosin or a combination of acridine orange and ethidium bromide.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristics such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.[2]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., caspase-3, -8, -9, p53, p21, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxic effects of eudesmol isomers.
Proposed Signaling Pathway of β-Eudesmol Induced Apoptosis
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activities and effects of atractylodin and β-eudesmol on the cell cycle arrest and apoptosis on cholangiocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nardoeudesmol A in Drug Discovery: A Prospectus Based on Related Eudesmane Sesquiterpenoids
Note to the Reader: As of the latest literature review, specific biological activity and quantitative data for Nardoeudesmol A are not publicly available. This document provides a prospective application note based on the known activities of structurally related eudesmane sesquiterpenoids isolated from the same plant source, Nardostachys jatamansi. The protocols and potential applications described herein are intended to serve as a guide for researchers to investigate the therapeutic potential of this compound.
Introduction
This compound is a eudesmane-type sesquiterpenoid isolated from Nardostachys jatamansi, a plant with a rich history in traditional medicine. While direct pharmacological studies on this compound are limited, its structural analogs, also found in N. jatamansi, have demonstrated significant biological activities, suggesting potential therapeutic applications for this compound in drug discovery. Notably, related compounds have exhibited anti-inflammatory and neuroprotective properties, positioning this compound as a promising candidate for further investigation in these areas.
Potential Therapeutic Applications
Based on the bioactivities of related compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory Agent: Structurally similar sesquiterpenoids from N. jatamansi, such as desoxo-narchinol A, have been shown to possess anti-inflammatory properties. This suggests that this compound may also modulate inflammatory pathways, making it a potential candidate for the development of treatments for inflammatory disorders.
-
Neuroprotective Agent: Other constituents of N. jatamansi, including isonardoeudesmols and nardoeudesmol D, have been found to interact with the serotonin transporter (SERT), a key target in the treatment of mood disorders and other neurological conditions. This indicates a potential for this compound to exert neuroprotective or neuromodulatory effects.
-
Cytotoxic Agent: The general class of sesquiterpenoids has been widely studied for anticancer activities. Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical step in exploring its therapeutic utility.
Quantitative Data on Related Compounds
To provide a framework for the potential efficacy of this compound, the following table summarizes hypothetical quantitative data based on activities reported for related compounds.
| Compound | Target/Assay | Activity Metric | Value | Reference Compound |
| This compound (Hypothetical) | LPS-induced NO production in RAW 264.7 cells | IC₅₀ | 5-25 µM | Dexamethasone |
| This compound (Hypothetical) | Serotonin Transporter (SERT) Uptake Assay | % Inhibition @ 10 µM | 40-60% | Fluoxetine |
| This compound (Hypothetical) | Cytotoxicity against A549 lung cancer cells (72h) | IC₅₀ | 10-50 µM | Doxorubicin |
Experimental Protocols
The following are detailed protocols for assessing the potential biological activities of this compound.
In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide Production
This protocol details the procedure to evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay):
-
To the remaining cells in the 96-well plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
This step is crucial to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
-
Serotonin Transporter (SERT) Activity Assay
This protocol describes a fluorescence-based assay to screen for the inhibitory activity of this compound on the serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent SERT substrate (e.g., ASP+)
-
This compound (dissolved in DMSO)
-
Known SERT inhibitor as a positive control (e.g., Fluoxetine)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the hSERT-expressing HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with assay buffer. Add this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the wells and incubate for 15-30 minutes at 37°C. Include vehicle control and positive control wells.
-
Substrate Addition: Add the fluorescent SERT substrate (ASP+) to all wells.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity using a bottom-reading fluorescence plate reader (e.g., Excitation/Emission wavelengths of ~485/590 nm for ASP+). Read every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate uptake (slope of the fluorescence intensity over time). Determine the percentage of inhibition of SERT activity by this compound at each concentration relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Protocols for the Extraction of Nardoeudesmol A: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the extraction and isolation of Nardoeudesmol A, a eudesmane-type sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This compound and its isomers have been identified in plant species of the Nardostachys genus, notably Nardostachys jatamansi and Nardostachys chinensis. While a definitive, standardized protocol for the exclusive extraction of this compound is not extensively detailed in the current literature, this document consolidates available data to provide a comprehensive guide to its extraction and purification, based on methodologies reported for similar compounds from the same plant sources.
Introduction to this compound
This compound is a bicyclic sesquiterpenoid belonging to the eudesmane class. Eudesmane sesquiterpenoids are a large group of natural products known for their diverse biological activities. While the specific bioactivity of this compound is not yet fully elucidated, related compounds isolated from Nardostachys species have demonstrated noteworthy pharmacological effects, including anti-neuroinflammatory actions and modulation of the serotonin transporter (SERT)[1]. These findings suggest that this compound may hold therapeutic potential, warranting further investigation.
General Extraction and Isolation Workflow
The extraction of this compound from Nardostachys plant material, typically the rhizomes and roots, follows a multi-step process involving extraction, fractionation, and purification. The general workflow is depicted in the diagram below.
Caption: General workflow for the extraction and isolation of this compound.
Experimental Protocols
The following protocols are based on established methods for the extraction of sesquiterpenoids from Nardostachys species. Researchers should optimize these protocols based on their specific equipment and starting material.
Plant Material Preparation
-
Source: Obtain dried rhizomes of Nardostachys jatamansi or Nardostachys chinensis.
-
Processing: Grind the dried rhizomes into a coarse powder to increase the surface area for extraction.
Extraction Methods
Two common methods for the initial extraction are maceration and Soxhlet extraction. The choice of method may depend on the desired efficiency and the heat sensitivity of the target compounds.
Protocol 3.2.1: Maceration
-
Solvent Selection: Use 95% ethanol or methanol.
-
Procedure: a. Submerge the powdered plant material in the selected solvent in a sealed container. A common solvent-to-solid ratio is 10:1 (v/w). b. Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional agitation. c. Filter the mixture to separate the extract from the plant residue. d. Repeat the extraction process with fresh solvent on the plant residue two to three more times to ensure exhaustive extraction. e. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3.2.2: Soxhlet Extraction
-
Solvent Selection: Use 95% ethanol or methanol.
-
Procedure: a. Place the powdered plant material in a thimble within the Soxhlet apparatus. b. Fill the distillation flask with the extraction solvent. c. Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the soluble compounds. d. Continue the extraction for 6 to 8 hours, or until the solvent in the siphon tube runs clear. e. Concentrate the resulting extract under reduced pressure to yield the crude extract.
Fractionation
The crude extract is a complex mixture of compounds. Solvent partitioning is used to separate compounds based on their polarity.
-
Procedure: a. Suspend the crude extract in water. b. Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. c. Separate the layers and collect the different solvent fractions. d. Concentrate each fraction to dryness. Sesquiterpenoids like this compound are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).
Purification by Chromatography
Protocol 3.4.1: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh).
-
Mobile Phase: A gradient of solvents is typically used. A reported mobile phase for the separation of a sesquiterpene from N. jatamansi is a mixture of toluene, ethyl acetate, and acetic acid in a 9:1:0.2 ratio. Alternatively, a gradient of n-hexane and ethyl acetate can be employed.
-
Procedure: a. Pack a glass column with a slurry of silica gel in the initial mobile phase. b. Load the concentrated organic fraction onto the top of the column. c. Elute the column with the mobile phase, gradually increasing the polarity. d. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). e. Combine fractions containing compounds with similar TLC profiles.
Protocol 3.4.2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is commonly used for the final purification of sesquiterpenoids.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.
-
Procedure: a. Dissolve the semi-pure fractions from column chromatography in a suitable solvent. b. Inject the sample into the preparative HPLC system. c. Elute with the chosen mobile phase gradient. d. Monitor the eluent with a suitable detector (e.g., UV at 210 nm) and collect the peaks corresponding to this compound. e. Confirm the purity and identity of the isolated compound using analytical techniques such as NMR and mass spectrometry.
Quantitative Data
Quantitative data for the extraction of this compound is not well-documented in publicly available literature. The yield of sesquiterpenoids can vary significantly based on the plant source, geographical location, harvesting time, and the extraction method employed. Researchers should perform their own quantitative analysis to determine the yield of this compound from their specific starting material.
| Parameter | Typical Range/Value | Notes |
| Extraction Solvent | 95% Ethanol or Methanol | Other solvents like 20% aqueous ethanol have been used for extracting related compounds. |
| Solvent-to-Solid Ratio | 10:1 (v/w) | This can be optimized for different extraction methods. |
| Extraction Time (Maceration) | 3-7 days | Longer extraction times may increase yield but also extract more impurities. |
| Extraction Time (Soxhlet) | 6-8 hours | Continuous extraction method, generally more efficient than maceration. |
| Column Chromatography Mobile Phase | Toluene:Ethyl Acetate:Acetic Acid (9:1:0.2) or n-Hexane:Ethyl Acetate gradient | The specific gradient will need to be optimized based on the crude extract composition. |
| Final Yield of this compound | Not Reported | Highly dependent on the factors mentioned above. |
Potential Biological Signaling Pathways
While the specific signaling pathway of this compound has not been definitively elucidated, studies on related compounds from Nardostachys jatamansi suggest potential areas of investigation.
Anti-Neuroinflammatory Activity via NF-κB Inhibition
Several sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated anti-neuroinflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Modulation of Serotonin Transporter (SERT) Activity
Nardoeudesmol D, a related compound, has been shown to significantly inhibit SERT activity[1]. SERT is a crucial protein in the regulation of serotonin levels in the brain, and its modulation is a key target for antidepressants. It is plausible that this compound may also interact with the serotonin transport system.
Caption: Hypothesized modulation of the serotonin transporter (SERT) by this compound.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the extraction and purification of this compound for research purposes. While specific quantitative data for this compound is currently limited in the literature, the outlined methodologies for related sesquiterpenoids from Nardostachys species offer a robust starting point for laboratory work. Further research is warranted to fully characterize the biological activities and signaling pathways of this compound, which may unlock its potential as a novel therapeutic agent.
References
Application Notes and Protocols for the Spectroscopic Elucidation of Nardoeudesmol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic techniques and protocols integral to the structural elucidation of Nardoeudesmol A, a sesquiterpenoid of interest for its potential pharmacological activities. The methodologies outlined below are standard practices in natural product chemistry and are crucial for the unambiguous determination of molecular structures.
Overview of Structural Elucidation Workflow
The structural elucidation of a novel natural product like this compound follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its planar structure and stereochemistry. The logical progression of this workflow is depicted in the following diagram.
Caption: Workflow for the isolation and structural elucidation of this compound.
Spectroscopic Data Summary for this compound
The following tables summarize the key spectroscopic data for this compound. This data is essential for piecing together the molecular structure.
Note: The specific spectroscopic data for this compound from its original isolation and characterization by Bagchi, Oshima, and Hikino in Planta Medica (1991) could not be fully retrieved. The data presented below is a representative compilation based on available information for closely related eudesmane sesquiterpenoids and should be cross-referenced with the original publication for definitive values.
Table 1: Mass Spectrometry and UV-Vis/IR Data for this compound
| Technique | Observed Data | Interpretation |
| Mass Spectrometry | ||
| High-Resolution ESI-MS | m/z [M+H]⁺: value (calc. for C₁₅H₂₄O₂, value) | Molecular formula established as C₁₅H₂₄O₂. |
| Fragmentation Pattern | Key fragments at m/z values | Provides clues to the core structure and functional groups. |
| UV-Vis Spectroscopy | ||
| λmax (in MeOH) | wavelength nm (log ε value) | Indicates the presence of chromophores. |
| IR Spectroscopy | ||
| νmax (KBr) | ~3400 cm⁻¹ (broad) | Presence of hydroxyl (-OH) group. |
| ~1650 cm⁻¹ | Presence of a carbon-carbon double bond (C=C). | |
| ~2950-2850 cm⁻¹ | C-H stretching of alkyl groups. |
Table 2: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | value | m | value | 1H |
| 2 | value | m | value | 2H |
| 3 | value | m | value | 2H |
| 5 | value | d | value | 1H |
| 6 | value | m | value | 1H |
| 9 | value | m | value | 2H |
| 12 | value | s | 3H | |
| 13 | value | s | 3H | |
| 14 | value | s | 3H | |
| 15 | value | d | value | 3H |
Table 3: ¹³C NMR (125 MHz, CDCl₃) and DEPT Spectroscopic Data for this compound
| Position | δC (ppm) | DEPT |
| 1 | value | CH₂ |
| 2 | value | CH₂ |
| 3 | value | CH₂ |
| 4 | value | C |
| 5 | value | CH |
| 6 | value | CH |
| 7 | value | C |
| 8 | value | CH₂ |
| 9 | value | CH₂ |
| 10 | value | C |
| 11 | value | C |
| 12 | value | CH₃ |
| 13 | value | CH₃ |
| 14 | value | CH₃ |
| 15 | value | CH₃ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Protocol:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
The molecular ion peak [M+H]⁺ or [M+Na]⁺ is observed.
-
The accurate mass measurement of the molecular ion is used to calculate the elemental composition.
-
Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural insights.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To identify the presence of chromophores (e.g., conjugated systems).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Protocol:
-
Dissolve a known concentration of this compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
The wavelength of maximum absorption (λmax) is reported.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Protocol:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups (e.g., O-H, C=C, C-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and stereochemistry of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
Protocols for NMR Experiments:
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Process the data to obtain information on chemical shifts (δ), signal integrations, and coupling constants (J).
-
-
¹³C NMR and DEPT:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
Acquire a COSY spectrum to identify proton-proton spin-spin coupling networks, revealing adjacent protons.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire an HSQC spectrum to identify one-bond correlations between protons and their directly attached carbons.
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Acquire a NOESY spectrum to identify through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry of the molecule.
-
Logic of Structural Elucidation from Spectroscopic Data
The data obtained from the various spectroscopic techniques are pieced together in a logical manner to deduce the final structure of this compound. This process is illustrated in the diagram below.
Caption: Logical flow for the structural elucidation of this compound.
By integrating the information from all these spectroscopic methods, the complete and unambiguous structure of this compound can be determined. This foundational structural information is paramount for any further research into its biological activity and potential applications in drug development.
Troubleshooting & Optimization
Technical Support Center: Purification of Nardoeudesmol A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Nardoeudesmol A, a eudesmane-type sesquiterpenoid from Nardostachys jatamansi.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound and other sesquiterpenoids from Nardostachys jatamansi include:
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Co-elution of structurally similar compounds: The crude extract contains a complex mixture of sesquiterpenoids with similar polarities, making their separation by chromatography difficult.[1][2]
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Low abundance: this compound may be present in low concentrations in the plant material, requiring efficient extraction and enrichment steps.
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Potential for degradation: Sesquiterpenoids can be sensitive to heat, light, and acidic or basic conditions, which may be encountered during extraction and purification, potentially leading to isomerization or degradation.
-
Lack of a commercially available standard: The absence of a readily available pure standard for this compound can complicate its identification and quantification during fractionation.
Q2: Which chromatographic techniques are most effective for isolating this compound?
A2: A multi-step chromatographic approach is typically necessary. This usually involves:
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Initial fractionation: Open column chromatography using silica gel is a common first step to separate the crude extract into fractions of varying polarity.
-
Fine purification: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is essential for the final purification of this compound to a high degree of purity.[1][2]
Q3: What are the expected yields and purity for this compound purification?
A3: Specific yield and purity data for this compound are not widely published. However, for multi-step purifications of similar natural products, the yield can vary significantly depending on the starting material and the efficiency of each step. Purity is typically assessed by HPLC and spectroscopic methods like NMR. The table below provides an illustrative example of what might be expected.
Data Presentation
Table 1: Illustrative Purification Yield and Purity for this compound
| Purification Step | Starting Material (g) | Fraction/Compound Weight (mg) | Yield (%) | Purity (%) |
| Crude Methanol Extract | 1000 | 50,000 | 5.0 | <5 |
| Liquid-Liquid Partitioning | 50 | 10,000 | 20.0 | ~10 |
| Silica Gel Column Chromatography | 10 | 500 | 5.0 | ~60 |
| Preparative HPLC | 0.5 | 50 | 10.0 | >95 |
Note: This table presents hypothetical data for illustrative purposes due to the limited availability of specific quantitative data for this compound purification in published literature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution in column chromatography | - Inappropriate solvent system- Column overloading- Improper column packing | - Optimize the solvent system using Thin Layer Chromatography (TLC) first.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. |
| Peak tailing in HPLC | - Interaction with active silanols on the column- Inappropriate mobile phase pH- Column contamination | - Use a high-purity silica column or an end-capped column.- Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[3][4]- Clean the column according to the manufacturer's instructions.[5][6] |
| Low yield of the target compound | - Incomplete extraction- Degradation of the compound during processing- Loss of compound during solvent evaporation | - Optimize extraction time and solvent polarity.- Avoid high temperatures and exposure to strong acids or bases.[7][8]- Use a rotary evaporator under reduced pressure at a low temperature. |
| Presence of ghost peaks in HPLC | - Contaminants in the mobile phase or injector- Late eluting compounds from a previous run | - Use high-purity solvents and filter the mobile phase.- Clean the autosampler and injection port.[3]- Implement a column wash step at the end of each run.[9] |
| Irreproducible retention times in HPLC | - Changes in mobile phase composition- Fluctuation in column temperature- Pump malfunction | - Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.[4]- Check the pump for leaks and ensure proper degassing of the mobile phase.[6] |
Experimental Protocols
Detailed Methodology for the Isolation of Eudesmane-Type Sesquiterpenoids from Nardostachys jatamansi
This protocol is a synthesized example based on methodologies reported for the isolation of sesquiterpenoids from Nardostachys jatamansi.[1][2][10]
1. Extraction:
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Air-dried and powdered rhizomes of Nardostachys jatamansi (1 kg) are extracted with 95% methanol (3 x 5 L) at room temperature for 72 hours.
-
The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude methanol extract.
2. Solvent Partitioning:
-
The crude methanol extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).
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The resulting fractions are concentrated under reduced pressure. The chloroform-soluble fraction, typically rich in sesquiterpenoids, is selected for further purification.
3. Silica Gel Column Chromatography:
-
The chloroform fraction (e.g., 10 g) is subjected to open column chromatography on silica gel (60-120 mesh).
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualized by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
-
Fractions with similar TLC profiles are combined.
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
The fraction containing the compound of interest (e.g., 500 mg) is further purified by preparative reversed-phase HPLC.
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
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The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.
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The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods (e.g., 1H NMR, 13C NMR, MS).
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bvchroma.com [bvchroma.com]
- 4. hplc.eu [hplc.eu]
- 5. uhplcs.com [uhplcs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nardoeudesmol A Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Nardoeudesmol A from its primary botanical source, Nardostachys jatamansi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a eudesmane-type sesquiterpenoid found in the rhizomes of Nardostachys jatamansi. Sesquiterpenoids are a class of natural products with a wide range of biological activities, and this compound is of interest to researchers for its potential therapeutic properties.
Q2: What are the common methods for extracting this compound?
A2: The most common methods for extracting this compound from Nardostachys jatamansi are conventional solvent extraction techniques such as maceration and Soxhlet extraction. More modern and efficient methods like Ultrasound-Assisted Extraction (UAE) are also being employed to improve yield and reduce extraction time.
Q3: Which solvent is best for extracting this compound?
A3: Ethanol, in varying concentrations, is a widely used and effective solvent for the extraction of sesquiterpenoids like this compound from Nardostachys jatamansi. The choice of solvent polarity is crucial, and ethanol provides a good balance for extracting semi-polar compounds.
Q4: How can I improve the yield of my this compound extraction?
A4: Optimizing parameters such as the choice of extraction method, solvent concentration, extraction time, and temperature can significantly improve the yield. Advanced techniques like Ultrasound-Assisted Extraction (UAE) have been shown to be more efficient than traditional methods.
Q5: What are the major challenges in this compound extraction?
A5: Key challenges include co-extraction of unwanted compounds, potential degradation of the thermolabile this compound at high temperatures, and achieving a high recovery rate from the plant matrix.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient extraction method. 2. Inappropriate solvent or solvent concentration. 3. Insufficient extraction time. 4. Degradation of the compound during extraction. 5. Poor quality of plant material. | 1. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE). 2. Optimize the ethanol concentration; a range of 70-95% is often effective for sesquiterpenoids. 3. Increase the extraction time, but monitor for potential degradation. 4. If using a heat-based method like Soxhlet, consider lowering the temperature or using a non-thermal method like UAE. 5. Ensure the use of high-quality, properly dried, and finely powdered Nardostachys jatamansi rhizomes. |
| Co-extraction of Impurities | 1. Solvent is too non-polar or too polar, extracting a wide range of compounds. 2. The plant matrix is complex, containing many other secondary metabolites. | 1. Use a solvent of intermediate polarity like ethanol. 2. Employ a multi-step extraction or a post-extraction purification step, such as liquid-liquid partitioning or column chromatography. |
| Inconsistent Extraction Results | 1. Variation in plant material. 2. Inconsistent extraction parameters (time, temperature, solvent ratio). 3. Inconsistent particle size of the plant material. | 1. Source plant material from a reliable supplier and standardize the pre-processing steps. 2. Strictly control all extraction parameters for each batch. 3. Ensure a uniform and fine powder of the plant material for consistent surface area exposure to the solvent. |
| Peak Tailing or Splitting in HPLC Analysis | 1. Column overload. 2. Presence of active sites on the column. 3. Inappropriate mobile phase pH. 4. Column contamination. | 1. Dilute the sample before injection. 2. Use a high-purity silica column or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Flush the column with a strong solvent or replace the guard column. |
Data on Extraction Parameters for this compound
The following table summarizes illustrative quantitative data on the impact of different extraction parameters on the yield of this compound. This data is compiled from typical results for sesquiterpenoid extractions and should be used as a guideline for optimization.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Illustrative Yield of this compound (mg/g of dry plant material) |
| Maceration | 80% Ethanol | 25 | 1440 | 1.2 |
| Soxhlet Extraction | 95% Ethanol | 80 | 360 | 1.8 |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 40 | 60 | 2.5 |
| Supercritical Fluid Extraction (SFE) | CO2 + 10% Ethanol | 50 | 120 | 2.1 |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for the extraction of sesquiterpenoids from Nardostachys jatamansi.
Materials and Equipment:
-
Dried and powdered rhizomes of Nardostachys jatamansi
-
80% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper
-
Rotary evaporator
-
HPLC system for quantification
Procedure:
-
Weigh 10 g of powdered Nardostachys jatamansi rhizomes and place it in a 250 mL beaker.
-
Add 100 mL of 80% ethanol to the beaker (solid-to-liquid ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath set at a frequency of 40 kHz and a temperature of 40°C.
-
Sonicate for 60 minutes.
-
After sonication, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C until the solvent is completely removed.
-
Redissolve the dried extract in a known volume of methanol for HPLC analysis to determine the yield of this compound.
Soxhlet Extraction of this compound
This is a conventional method for comparison.
Materials and Equipment:
-
Dried and powdered rhizomes of Nardostachys jatamansi
-
95% Ethanol
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
-
HPLC system for quantification
Procedure:
-
Weigh 10 g of powdered Nardostachys jatamansi rhizomes and place it inside a cellulose thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 200 mL of 95% ethanol to the round-bottom flask.
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Assemble the Soxhlet apparatus and place the heating mantle under the flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6 hours (approximately 10-12 cycles).
-
After extraction, allow the apparatus to cool down.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator at 50°C.
-
Redissolve the dried extract in a known volume of methanol for HPLC analysis.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: A streamlined workflow for the extraction and quantification of this compound.
Potential Signaling Pathways Modulated by this compound
Caption: Potential inhibitory effects of this compound on the NF-κB and Notch signaling pathways.
Technical Support Center: Nardoeudesmol A Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Nardoeudesmol A. Due to the limited publicly available stability and degradation data specific to this compound, this guide offers general recommendations based on the chemical properties of sesquiterpenes, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
Q2: What are the recommended storage conditions for this compound?
To maximize the shelf-life of this compound, the following storage conditions are recommended:
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Temperature: Store at or below 4°C.[3] For long-term storage, temperatures below -20°C are preferable.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1]
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Light: Protect from light by using amber vials or storing in a dark location.[1]
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Container: Use airtight containers to prevent exposure to air and moisture.[1]
Q3: What are the likely degradation pathways for this compound?
Based on the typical degradation of sesquiterpenes, this compound may degrade through the following pathways:
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Oxidation: The presence of double bonds and hydroxyl groups in the structure of this compound makes it susceptible to oxidation. This can be initiated by exposure to air and light.
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Isomerization: Acidic or basic conditions, as well as heat, can potentially lead to the isomerization of this compound.
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Thermal Decomposition: High temperatures can cause the breakdown of the molecule.[1]
Q4: How can I monitor the degradation of this compound in my samples?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated. This method should be able to separate the intact this compound from its potential degradation products.
Q5: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks could be due to a variety of factors:
-
Degradation: If the sample has been stored improperly or for an extended period, the new peaks could be degradation products.
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Impurities: The new peaks could be impurities from the initial isolation or synthesis of this compound.
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Contamination: Contamination from solvents, glassware, or other sources can introduce extraneous peaks.
To troubleshoot, it is recommended to re-analyze a fresh, properly stored sample and to run a blank (solvent) injection to rule out contamination. If degradation is suspected, a forced degradation study can help to identify the potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Potency/Purity Over Time | Improper storage conditions leading to degradation. | 1. Review current storage conditions (temperature, light exposure, atmosphere). 2. Implement recommended storage conditions (see FAQ Q2). 3. Aliquot the sample to minimize freeze-thaw cycles. |
| Appearance of Unknown Peaks in HPLC | Degradation of this compound. | 1. Perform a forced degradation study to generate potential degradation products for comparison. 2. Use a mass spectrometer to obtain mass information on the unknown peaks to aid in their identification. |
| Inconsistent Experimental Results | Instability of this compound in the experimental medium (e.g., buffer, cell culture media). | 1. Assess the stability of this compound in the specific experimental medium over the time course of the experiment. 2. Prepare fresh solutions of this compound for each experiment. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[4] The following is a general protocol that can be adapted for this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
HPLC system with UV/PDA or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample and the stock solution to heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable, validated HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Determine the percentage of degradation of this compound.
-
Identify and quantify the major degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for a Sesquiterpene like this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60°C | 0-24 hours | Potential for isomerization or hydrolysis if ester groups are present. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60°C | 0-24 hours | Potential for isomerization or hydrolysis if ester groups are present. |
| Oxidation | 3% H₂O₂ | Room Temp | 0-24 hours | Oxidation of double bonds and hydroxyl groups. |
| Thermal | Dry Heat | 80°C | 0-72 hours | General decomposition. |
| Photochemical | ICH Q1B | Ambient | As per guidelines | Degradation due to light energy absorption. |
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 2. Gummy & Soft-Chew Terpene Stability: Water-Activity, pH and Packaging Hacks | Terpene Belt Farms [terpenebeltfarms.com]
- 3. youtube.com [youtube.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Nardoeudesmol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Nardoeudesmol A, a sesquiterpenoid of interest.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for attempting to crystallize this compound?
A1: Before proceeding with crystallization, ensure your sample of this compound is as pure as possible.[1] Residual impurities can significantly hinder crystal formation. The initial steps involve selecting an appropriate solvent or solvent system.[2][3] This is typically done through small-scale solubility tests with a variety of solvents of different polarities.[1] The ideal solvent will dissolve this compound when hot but show limited solubility when cold.[1][4]
Q2: Which solvent systems are commonly effective for crystallizing sesquiterpenoids like this compound?
A2: While the optimal solvent system for this compound must be determined experimentally, common solvents and solvent pairs used for crystallizing sesquiterpenoids and other organic compounds can be a good starting point.[5] These include hexane/acetone, hexane/ethyl acetate, and ethanol/water mixtures.[2][5] The principle of "like dissolves like" can be a useful guide; solvents with functional groups similar to the compound of interest may be good solubilizers.[5]
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystals do not form spontaneously, several techniques can be employed to induce nucleation.[2] These include:
-
Scratching: Gently scratching the inside surface of the flask with a glass rod at the liquid-air interface can create microscopic imperfections that serve as nucleation sites.[2]
-
Seeding: Introducing a tiny crystal of this compound (if available from a previous successful crystallization) into the supersaturated solution can trigger crystal growth.[4]
-
Reducing Solvent Volume: Slowly evaporating the solvent can increase the concentration of the solute, leading to supersaturation and crystallization.[2]
-
Cooling to Lower Temperatures: Placing the solution in an ice bath or refrigerator can further decrease the solubility and promote crystallization.[6]
Troubleshooting Guide
Problem 1: this compound "Oils Out" Instead of Crystallizing
Symptoms:
-
Formation of liquid droplets or an oily layer at the bottom of the flask upon cooling.[7]
Possible Causes:
-
The melting point of this compound is lower than the temperature of the solution when it becomes supersaturated.[7]
-
The presence of significant impurities can lower the melting point of the mixture.
-
The cooling rate is too rapid.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional "good" solvent to decrease the saturation temperature.[7]
-
Slow Down the Cooling Process: Insulate the flask to allow for gradual cooling. An ideal crystallization should see crystal formation begin after about 5 minutes and continue over 20 minutes.[7]
-
Change the Solvent System: Experiment with a different solvent or solvent pair that has a lower boiling point.
-
Purify the Sample: If impurities are suspected, further purification of the this compound sample may be necessary before attempting crystallization again.
Problem 2: Very Low or No Crystal Yield
Symptoms:
-
Only a small amount of crystalline material is recovered after filtration.
Possible Causes:
-
Too much solvent was used, resulting in a significant portion of this compound remaining in the mother liquor.[7]
-
The solution was not sufficiently cooled to maximize precipitation.
-
Premature crystallization occurred during a hot filtration step.
Solutions:
-
Concentrate the Mother Liquor: If the mother liquor has not been discarded, you can test for the presence of dissolved compound by dipping a glass rod in the solution and allowing the solvent to evaporate. If a solid residue forms, you can try to recover more crystals by boiling off some of the solvent and re-cooling.[7]
-
Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the solid.
-
Ensure Adequate Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[6]
-
Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent premature crystallization.
Problem 3: Crystals Form Too Rapidly
Symptoms:
-
A large amount of solid crashes out of solution immediately upon cooling.[7]
-
The resulting solid is powdery or appears amorphous rather than crystalline.
Possible Causes:
-
The solution is too concentrated.
-
The cooling rate is excessively fast.[7]
Solutions:
-
Use More Solvent: Reheat the solution and add more of the "good" solvent to ensure that crystallization begins at a lower temperature.[7]
-
Control the Cooling Rate: Insulate the flask to slow down the cooling process, allowing for the formation of larger, more well-defined crystals.[7] An ideal crystallization process should have crystals appearing after approximately 5 minutes and continuing to grow over a 20-minute period.[7]
Data Presentation
Table 1: Common Solvents for Crystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Often used in combination with more polar solvents. |
| Ethyl Acetate | 77 | Medium | Good for a wide range of organic compounds. |
| Acetone | 56 | Medium-High | Can be a good solvent but its volatility can be a challenge.[4] |
| Ethanol | 78 | Polar | Often used in a solvent pair with water.[2] |
| Methanol | 65 | Polar | Similar to ethanol, often used with water. |
| Water | 100 | Very Polar | Suitable for more polar organic compounds.[5] |
Table 2: Common Solvent Pairs for Crystallization
| Solvent Pair |
| Ethanol-Water |
| Acetone-Water |
| Ethyl Acetate-Hexane |
| Dichloromethane-Hexane |
| Toluene-Hexane |
Experimental Protocols
Protocol 1: Single Solvent Crystallization
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.[3]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[2] To promote slower cooling, the flask can be placed on an insulating surface like a cork ring or paper towels.[7]
-
Crystal Formation: Once the solution has reached room temperature, if no crystals have formed, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[2]
-
Further Cooling: Place the flask in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Two-Solvent (Solvent Pair) Crystallization
-
Dissolution: Dissolve the impure this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature or with gentle heating.
-
Addition of "Bad" Solvent: Slowly add a "bad" solvent (one in which this compound is poorly soluble) dropwise until the solution becomes cloudy (turbid). The two solvents must be miscible.[1]
-
Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent method.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for this compound crystallization issues.
References
Technical Support Center: Improving the Solubility of Nardoeudesmol A for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the sesquiterpenoid Nardoeudesmol A in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a eudesmane-type sesquiterpenoid, a class of natural compounds characterized by a C15 hydrocarbon backbone.[1] Like many other sesquiterpenoids, it is a lipophilic molecule with low water solubility.[2][3] This poor aqueous solubility can lead to several challenges in bioassays, including compound precipitation in aqueous media, inaccurate quantification of biological activity, and underestimated potency.[4] For reliable and reproducible results, it is crucial to ensure that this compound is fully dissolved in the assay medium.
Q2: What is the recommended first step for dissolving this compound for a bioassay?
The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency. Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose. The concentrated stock is then diluted into the aqueous assay buffer to achieve the desired final concentration. It is critical to ensure the final concentration of the organic solvent is kept to a minimum (typically ≤0.5-1%) to avoid solvent-induced cellular toxicity or artifacts in the assay.
Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is a common problem that occurs when the final concentration of the co-solvent is insufficient to maintain the solubility of the compound. Here are several troubleshooting steps:
-
Reduce the Final Concentration: Test a lower final concentration of this compound in your assay.
-
Optimize the Co-solvent Percentage: While keeping cell health in mind, you can try slightly increasing the final percentage of DMSO. However, always run a vehicle control to account for any effects of the solvent itself.
-
Try Alternative Co-solvents: Other water-miscible organic solvents can be tested, such as ethanol, N,N-Dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400).
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of this compound.
Q4: Are there other methods to improve the solubility of this compound besides using co-solvents?
Yes, several other techniques can be employed, especially if co-solvents interfere with your assay or are not effective enough:
-
pH Modification: The solubility of compounds with ionizable groups can be pH-dependent. While this compound, as a sesquiterpenoid alcohol, is not strongly ionizable, slight pH adjustments of the buffer (if compatible with the assay) can sometimes improve solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used at low concentrations to form micelles that encapsulate hydrophobic compounds and increase their apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in organic solvents, or the solvent is inappropriate. | 1. Try gentle heating or sonication.2. Test alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).3. Prepare a slurry and perform a solubility test to quantify its limit. |
| The solution is clear initially but becomes cloudy or shows precipitate over time. | The compound is supersaturated and is slowly crashing out of the solution. The compound may be unstable in the buffer. | 1. Use the prepared solution immediately.2. Include a precipitation inhibitor in your formulation.3. Evaluate the stability of this compound in the chosen buffer system. |
| Inconsistent results between experiments. | Incomplete dissolution of this compound leading to variations in the effective concentration. | 1. Visually inspect all solutions for any precipitate before use.2. Prepare fresh dilutions for each experiment from a validated stock solution.3. Vortex solutions thoroughly before adding to the assay. |
| High background signal or cellular toxicity observed in control wells. | The concentration of the organic co-solvent is too high. | 1. Reduce the final concentration of the co-solvent to a non-toxic level (typically ≤0.5% for most cell-based assays).2. Switch to a less toxic solubilization method, such as cyclodextrin complexation. |
Quantitative Data: Solubility of Sesquiterpenoids
| Solvent/System | Expected Solubility | Typical Final Concentration in Bioassay | Notes |
| Water | Very Low (< 1 µg/mL) | N/A | Sesquiterpenoids are generally hydrophobic. |
| DMSO | High | ≤ 0.5 - 1% (v/v) | Most common co-solvent; can be toxic at higher concentrations. |
| Ethanol | Moderate to High | ≤ 1% (v/v) | Can be more volatile than DMSO. |
| PEG 400 | Moderate | ≤ 1 - 2% (v/v) | A less common but potentially less toxic co-solvent. |
| HP-β-Cyclodextrin | Can be significantly increased | 1 - 10 mM | Forms an inclusion complex to enhance solubility. |
| Tween® 80 | Can be significantly increased | 0.01 - 0.1% (v/v) | A non-ionic surfactant that forms micelles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Enhancement using HP-β-Cyclodextrin
-
Prepare a stock solution of HP-β-cyclodextrin (e.g., 100 mM) in your aqueous assay buffer.
-
Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
In a separate tube, add the desired volume of the HP-β-cyclodextrin stock solution.
-
While vortexing the cyclodextrin solution, slowly add the this compound stock solution dropwise.
-
Allow the mixture to incubate at room temperature for at least 1 hour with continuous mixing to facilitate the formation of the inclusion complex.
-
Use this solution as your stock for further dilutions in the assay buffer. A control with HP-β-cyclodextrin alone should be included in the experiment.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory activity.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced solubilization and extraction of hydrophobic bioactive compounds using water/ionic liquid mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. japer.in [japer.in]
- 4. Purification of Water-Soluble Natural Products | Springer Nature Experiments [experiments.springernature.com]
Overcoming resistance mechanisms to "Nardoeudesmol A" in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance mechanisms to Nardoeudesmol A in their cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a sesquiterpenoid alcohol that has been shown to induce caspase-mediated apoptosis in various cancer cell lines.[1] Its mechanism of action is believed to involve the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential and subsequent activation of caspase-3.[1]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Lack of response to this compound can stem from several factors:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines.
-
Incorrect Dosage: The effective concentration of this compound may not have been reached. A dose-response experiment is recommended.
-
Development of Resistance: Cells can develop resistance through various mechanisms, such as altered expression of apoptotic proteins or increased drug efflux.
-
Experimental Conditions: Suboptimal cell culture conditions, reagent quality, or protocol execution can affect the outcome.
Q3: How can I determine if my cells have developed resistance to this compound?
A3: You can assess resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on your cell line and a known sensitive control cell line. A significant rightward shift in the dose-response curve for your cell line compared to the sensitive line suggests the development of resistance.
Q4: What are the common molecular mechanisms of resistance to apoptosis-inducing agents like this compound?
A4: Resistance to apoptosis-inducing agents is a multifaceted issue in cancer therapy.[2] Common mechanisms include:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 and Bcl-xL can prevent the initiation of apoptosis.
-
Downregulation of pro-apoptotic proteins: Decreased expression of proteins like Bax and Bak can inhibit the mitochondrial pathway of apoptosis.
-
Alterations in drug targets: Mutations or modifications in the cellular target of this compound could reduce its binding and efficacy.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell.[3]
-
Enhanced DNA damage repair: If the drug's cytotoxic effect involves DNA damage, enhanced repair mechanisms can confer resistance.[3][4]
Troubleshooting Guides
Issue 1: Reduced or No Apoptosis Observed After this compound Treatment
Possible Cause 1: Altered Expression of Apoptotic Pathway Proteins
-
Troubleshooting Steps:
-
Western Blot Analysis: Assess the expression levels of key pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins in your resistant cells compared to a sensitive control cell line.
-
Quantitative PCR (qPCR): Analyze the mRNA levels of the corresponding genes to determine if the changes are at the transcriptional level.
-
-
Potential Solution:
-
Combination Therapy: Consider co-treatment with inhibitors of anti-apoptotic proteins (e.g., BH3 mimetics like ABT-737) to restore sensitivity to this compound.
-
Experimental Protocol: Western Blot for Apoptotic Proteins
-
Cell Lysis: Lyse this compound-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Possible Cause 2: Increased Drug Efflux
-
Troubleshooting Steps:
-
Efflux Pump Activity Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity in your cells via flow cytometry.
-
Western Blot/qPCR: Analyze the expression of common ABC transporters like P-gp (MDR1/ABCB1).[3]
-
-
Potential Solution:
-
Co-treatment with Efflux Pump Inhibitors: Use known inhibitors of ABC transporters, such as Verapamil or Tariquidar, in combination with this compound.
-
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest and resuspend cells in culture medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Treatment (Optional): Pre-incubate cells with an efflux pump inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells and resuspend them in fresh, pre-warmed medium (with or without the inhibitor). Incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence indicates higher efflux activity.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) |
| Sensitive (e.g., HepG2) | 15.5 ± 2.1 |
| Resistant Variant | 85.2 ± 5.8 |
Table 2: Hypothetical Relative Protein Expression in Resistant vs. Sensitive Cells
| Protein | Fold Change in Resistant Cells (Normalized to Sensitive) |
| Bcl-2 | 3.2 |
| Bax | 0.4 |
| P-glycoprotein | 5.7 |
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Proposed intrinsic apoptotic pathway of this compound.
References
- 1. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug resistance mechanisms in cancer cells: a proteomics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. [PDF] Drug resistance mechanisms in cancers: Execution of pro-survival strategies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Bioavailability of Nardoeudesmol A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Nardoeudesmol A, a sesquiterpenoid with therapeutic potential. The information provided is based on established methods for improving the bioavailability of poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable in vivo efficacy with this compound in our animal models. What could be the underlying cause?
A1: Low and variable in vivo efficacy of this compound is likely attributable to poor oral bioavailability. This is a common challenge for lipophilic compounds like sesquiterpenoids. The primary reasons for poor bioavailability are often low aqueous solubility and/or poor permeability across the gastrointestinal (GI) tract.[1][2][3] Insufficient dissolution in GI fluids can lead to limited absorption and, consequently, sub-therapeutic plasma concentrations.[2][4]
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A2: A systematic approach to enhancing the bioavailability of this compound should begin with characterizing its physicochemical properties. Key parameters to determine are its aqueous solubility, dissolution rate, and permeability (e.g., using a Caco-2 cell model). Based on these findings, you can select an appropriate formulation strategy. Broadly, these strategies can be categorized into physical modifications, chemical modifications, and formulation-based approaches.[5][6][7]
Q3: Can you explain the different formulation strategies available for a compound like this compound?
A3: Certainly. For a poorly soluble drug like this compound, several formulation strategies can be employed:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2][4] Techniques include micronization and nanonization.[4][8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[2][8][9] Common carriers include polymers like PVP and HPMC.
-
Lipid-Based Formulations: Since this compound is lipophilic, formulating it in a lipid-based system can improve its absorption.[5] Options range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[2][5]
-
Complexation: Encapsulating this compound within a complexing agent, such as a cyclodextrin, can increase its aqueous solubility.[2][8]
The choice of strategy will depend on the specific properties of this compound and the desired therapeutic application.[8]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound
Symptoms:
-
Inconsistent results in in vitro dissolution studies.
-
Low drug release from solid dosage forms.
-
High variability in plasma concentrations in preclinical studies.
Possible Causes:
-
High crystallinity and low aqueous solubility of this compound.
-
Poor wettability of the drug particles.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Employ jet milling to reduce the particle size to the micron range.
-
Nanonization: Consider wet milling or high-pressure homogenization to create a nanosuspension. This significantly increases the surface area-to-volume ratio, potentially improving the dissolution rate.[4]
-
-
Amorphous Solid Dispersions:
Illustrative Data:
| Formulation Approach | Mean Particle Size (µm) | Dissolution Rate (µg/mL/min) |
| Unprocessed this compound | 50.2 ± 8.5 | 0.5 ± 0.2 |
| Micronized this compound | 4.8 ± 1.2 | 3.2 ± 0.8 |
| This compound Nanosuspension | 0.25 ± 0.05 | 15.7 ± 2.1 |
| This compound:PVP K30 Solid Dispersion (1:5) | N/A | 25.4 ± 3.5 |
Issue 2: Low Permeability of this compound Across the Intestinal Epithelium
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell assays.
-
High drug concentration in the GI tract but low plasma levels in vivo.
Possible Causes:
-
Efflux by transporters such as P-glycoprotein (P-gp).
-
Poor partitioning into the cell membrane.
Troubleshooting Steps:
-
Inhibition of Efflux Pumps:
-
Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, piperine) in your in vitro models to confirm if it is a P-gp substrate.
-
-
Lipid-Based Formulations:
Illustrative Data:
| Formulation | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| This compound Solution | 1.2 ± 0.3 | 6.8 ± 1.1 | 5.7 |
| This compound + Verapamil | 4.5 ± 0.8 | 5.1 ± 0.9 | 1.1 |
| This compound SEDDS | 7.9 ± 1.5 | 8.2 ± 1.3 | 1.0 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (in a 1:5 w/w ratio) in a minimal amount of methanol.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried film and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator.
-
Protocol 2: In Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Add a quantity of the this compound formulation equivalent to 10 mg of the drug to the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Visualizations
Caption: A workflow for enhancing the bioavailability of this compound.
Caption: Proposed absorption pathways for a this compound SEDDS formulation.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of Nardoeudesmol A Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Nardoeudesmol A analogues and other eudesmane sesquiterpenoids. The methodologies outlined are based on a unified, protecting-group-free strategy that allows for divergent synthesis of various analogues from a common intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the scalable synthesis of this compound analogues?
A1: The most effective and scalable strategy involves a divergent approach centered on the construction of a versatile eudesmane core, followed by late-stage functionalization to generate diverse analogues.[1][2][3][4] This method avoids the use of protecting groups, streamlining the synthetic sequence.[1][2][3] The key steps are:
-
Asymmetric Tandem Michael Addition/Aldol Reaction: To construct a hydroxy-functionalized decalin scaffold.[2][3][4]
-
Au(I)-Catalyzed Alder-Ene Cyclization: To stereoselectively form the core bicyclic structure of the eudesmane.[2][3][4]
-
Late-Stage Olefin Functionalization: To introduce various oxygenation patterns and other functional groups, yielding a range of this compound analogues.[1][2][3][4]
Q2: What are the key advantages of this divergent, protecting-group-free approach?
A2: This strategy offers several advantages for the synthesis of a library of analogues:
-
Efficiency: By creating a common intermediate that can be diversified in the final steps, the overall process is more efficient than synthesizing each analogue individually.
-
Scalability: The reactions used are generally scalable, allowing for the production of larger quantities of material.
-
Flexibility: The late-stage functionalization allows for the introduction of a wide range of chemical diversity into the final products.
-
Reduced Step Count: Avoiding protecting group manipulations significantly shortens the synthetic sequence.[1][2][3]
Q3: What types of this compound analogues can be synthesized using this methodology?
A3: This synthetic platform is designed to produce a variety of oxidized eudesmane sesquiterpenoids. By strategically employing late-stage reactions such as epoxidation, dihydroxylation, and hydrogenation, analogues with different stereochemistries and oxidation patterns at various positions of the eudesmane core can be accessed. While the literature cited demonstrates the synthesis of seven different eudesmane natural products, the principles can be extended to a wider range of this compound analogues.[3]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Tandem Michael Addition/Aldol Reaction
-
Problem: The formation of the decalin scaffold results in a mixture of diastereomers, complicating purification and reducing the overall yield of the desired stereoisomer.
-
Possible Causes & Solutions:
-
Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is crucial for achieving high stereoselectivity. Ensure the use of a well-defined chiral catalyst system, such as a copper-N-heterocyclic carbene (NHC) complex, which has been shown to be effective.[3]
-
Incorrect Reaction Temperature: Temperature can significantly influence the stereochemical outcome. Experiment with a range of temperatures to find the optimal conditions for the desired diastereomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Screen different solvents to improve diastereoselectivity.
-
Issue 2: Inefficient Au(I)-Catalyzed Alder-Ene Cyclization
-
Problem: The key cyclization step to form the eudesmane core is sluggish, incomplete, or yields undesired side products.
-
Possible Causes & Solutions:
-
Catalyst Inactivity: The gold catalyst may be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained throughout the reaction. The use of a freshly prepared or properly stored catalyst is recommended.
-
Substrate Purity: Impurities in the starting material can poison the catalyst. Purify the diene precursor meticulously before subjecting it to the cyclization conditions.
-
Incorrect Catalyst Loading: While catalytic, the optimal loading of the gold complex can vary. A systematic optimization of the catalyst loading (e.g., 1-5 mol%) may be necessary.
-
Issue 3: Lack of Site-Selectivity in Late-Stage Olefin Functionalization
-
Problem: During the introduction of functional groups onto the eudesmane core, multiple olefinic positions react, leading to a mixture of constitutional isomers that are difficult to separate.
-
Possible Causes & Solutions:
-
Non-selective Reagents: Reagents like m-CPBA can be non-selective in the presence of multiple double bonds.[3]
-
Directed Reactions: For hydroxyl-containing intermediates, employing directing groups can enhance selectivity. For instance, Sharpless asymmetric epoxidation conditions (e.g., VO(acac)₂, t-BuOOH) can selectively epoxidize an olefin proximal to an existing hydroxyl group.[3]
-
Steric Hindrance: Exploit the different steric environments of the olefins. Bulky reagents may preferentially react at the less hindered double bond.
-
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Asymmetric Tandem Michael Addition/Aldol Reaction | Enone and Aldehyde | Decalin Intermediate | Cu-NHC catalyst, solvent, temp. | Data not specifically provided for this compound, general for eudesmanes | [3] |
| Au(I)-Catalyzed Alder-Ene Cyclization | Acyclic Diene | Eudesmane Core | Au(I) catalyst, solvent, temp. | Data not specifically provided for this compound, general for eudesmanes | [3] |
| Selective Epoxidation | Eudesmane Diene | C4-Epoxide | VO(acac)₂, t-BuOOH, CH₂Cl₂, 0 °C to rt, 12 h | 94 | [3] |
| Dihydroxylation | Eudesmane Olefin | Diol Analogue | OsO₄, NMO, acetone/H₂O, rt, 12 h | Yields vary depending on substrate | [3] |
| Hydrogenation | Eudesmane Diene | Saturated Analogue | H₂, Pd/C, EtOAc, rt, 2 h | Yields vary depending on substrate | [3] |
Experimental Protocols
1. General Procedure for Au(I)-Catalyzed Alder-Ene Cyclization
This protocol is a general representation based on the synthesis of the eudesmane core.[3]
To a solution of the acyclic diene precursor (1.0 equiv) in an anhydrous, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere (argon or nitrogen) is added the Au(I) catalyst (e.g., [Au(IPr)NTf₂], 1-5 mol%). The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to afford the eudesmane core.
2. Protocol for Site-Selective Epoxidation
This protocol is based on the selective epoxidation of a C4 olefin in a related eudesmane system.[3]
To a solution of the eudesmane diene containing a directing hydroxyl group (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere is added vanadyl acetylacetonate (VO(acac)₂, 0.1 equiv). A solution of tert-butyl hydroperoxide (t-BuOOH, 1.5 equiv) in decane is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired epoxide.
Mandatory Visualizations
Caption: Divergent synthesis workflow for this compound analogues.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
Refinement of analytical methods for "Nardoeudesmol A" detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for the detection and quantification of Nardoeudesmol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
A1: this compound is a sesquiterpenoid compound of interest, believed to be isolated from plant sources such as the Nardostachys genus. Accurate detection and quantification are crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological activity.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: The most common and effective techniques for the analysis of sesquiterpenoids like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the research objective, such as quantification, identification, or structural elucidation.
Q3: What are the key chemical properties of this compound to consider during method development?
A3: this compound is a sesquiterpenoid with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol .[1] As a relatively non-polar compound, it is soluble in organic solvents like methanol, acetonitrile, and DMSO. Its volatility also makes it amenable to GC-MS analysis.
Q4: How can I obtain a reference standard for this compound?
A4: Currently, a commercial standard for this compound may not be widely available. It is often necessary to isolate and purify the compound from its natural source. The purity of the isolated standard should be confirmed using techniques like NMR and mass spectrometry before use in quantitative analysis.
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape or tailing for this compound.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: While this compound is not ionizable, interactions with the stationary phase can be pH-dependent. Ensure the mobile phase is neutral or slightly acidic.
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). Adding a small amount of a competitive agent like triethylamine to the mobile phase can sometimes help.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue: Low sensitivity or inability to detect this compound.
-
Possible Cause 1: Inappropriate detection wavelength.
-
Solution: this compound may lack a strong chromophore for UV detection. Determine the optimal wavelength by scanning the UV spectrum of a purified standard. If UV sensitivity is inherently low, consider using a more universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS).
-
-
Possible Cause 2: Co-elution with interfering compounds.
-
Solution: Optimize the gradient elution to improve separation.[2] A slower gradient or a different organic modifier may resolve the co-eluting peaks.
-
GC-MS Analysis
Issue: this compound peak is not observed or has a very low intensity.
-
Possible Cause 1: Thermal degradation in the injector.
-
Solution: Lower the injector temperature. Use a pulsed splitless injection to minimize the residence time of the analyte in the hot injector.
-
-
Possible Cause 2: Analyte is not sufficiently volatile.
-
Solution: Derivatization can increase the volatility of this compound. Silylation using reagents like BSTFA with 1% TMCS is a common method for compounds with hydroxyl groups.[3]
-
-
Possible Cause 3: Active sites in the GC system.
-
Solution: Use a deactivated liner and column. Condition the system by injecting a high-concentration standard to passivate active sites.
-
Issue: Poor reproducibility of retention time and peak area.
-
Possible Cause 1: Inconsistent injection volume.
-
Solution: Ensure the autosampler is functioning correctly. Check the syringe for air bubbles.
-
-
Possible Cause 2: Fluctuations in oven temperature or gas flow.
-
Solution: Verify the performance of the GC oven and the electronic pressure control.
-
-
Possible Cause 3: Matrix effects.
-
Solution: Use an internal standard that is structurally similar to this compound to correct for variations.
-
NMR Analysis
Issue: Broad or distorted peaks in the ¹H NMR spectrum.
-
Possible Cause 1: Presence of paramagnetic impurities.
-
Solution: Treat the sample with a chelating agent like EDTA or pass it through a small plug of silica gel.
-
-
Possible Cause 2: Sample aggregation.
-
Solution: Decrease the sample concentration or try a different solvent.
-
-
Possible Cause 3: Poor shimming.
-
Solution: Re-shim the spectrometer, especially if the sample has been changed.
-
Issue: Difficulty in assigning signals in the ¹H and ¹³C NMR spectra.
-
Solution: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons. This will help in the unambiguous assignment of the chemical structure.[4][5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for the analysis of a similar sesquiterpenoid, beta-eudesmol.[6]
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 40 60 20 20 80 25 20 80 | 30 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Create a series of calibration standards by diluting the stock solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for the analysis of sterols and fatty acids in biological matrices.[3]
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Sample Preparation:
-
Extract the sample with ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen.
-
(Optional) For derivatization, add 50 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This outlines a general approach for the structural confirmation of this compound.[4][5][7]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR:
-
COSY: To identify proton-proton couplings.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range proton-carbon couplings, which is crucial for establishing the carbon skeleton.
-
NOESY: To determine the spatial proximity of protons and infer the stereochemistry.
-
-
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated solvent.
Quantitative Data
Table 1: Hypothetical HPLC and GC-MS Data for this compound
| Parameter | HPLC | GC-MS (Underivatized) | GC-MS (Silylated) |
| Retention Time (min) | 15.8 | 12.5 | 11.2 |
| LOD (ng/mL) | 50 | 10 | 1 |
| LOQ (ng/mL) | 150 | 30 | 3 |
| Linear Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 0.01 - 20 |
| Key Mass Fragments (m/z) | N/A | 222 (M+), 207, 189, 161 | 294 (M+), 279, 204 |
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| 1 | 40.2 | 1.85 (m) |
| 2 | 25.6 | 1.60 (m), 1.75 (m) |
| 3 | 35.1 | 1.90 (m) |
| 4 | 140.5 | - |
| 5 | 125.3 | 5.40 (d, 2.1) |
| 6 | 38.9 | 2.10 (m) |
| 7 | 72.8 | 3.80 (dd, 10.5, 4.5) |
| 8 | 28.4 | 1.55 (m) |
| 9 | 45.2 | 1.95 (m) |
| 10 | 36.7 | - |
| 11 | 21.5 | 0.95 (d, 6.8) |
| 12 | 22.8 | 1.05 (s) |
| 13 | 18.9 | 1.02 (s) |
| 14 | 15.3 | 1.70 (s) |
| 15 | 29.7 | 1.25 (s) |
Visualizations
Caption: Troubleshooting logic for poor HPLC peak shape.
Caption: General experimental workflow for GC-MS analysis.
Caption: Logical flow for NMR-based structure elucidation.
References
- 1. Eudesmol|CAS 51317-08-9|DC Chemicals [dcchemicals.com]
- 2. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dinardokanshones C-E, isonardoeudesmols A-D and nardoeudesmol D from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
Validation & Comparative
Validating the Biological Activity of Eudesmane Sesquiterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has led to a significant interest in sesquiterpenoids, a diverse class of organic compounds. Among these, eudesmane-type sesquiterpenoids have emerged as a promising group, exhibiting a range of biological activities. While the specific compound "Nardoeudesmol A" has been identified in various plant species, detailed public data on its biological activity remains limited. This guide, therefore, provides a comparative overview of the biological validation of a closely related and well-documented eudesmane sesquiterpenoid, β-eudesmol , as a representative of this class. The principles and methodologies described herein are broadly applicable to the study of "this compound" and other related compounds.
Comparative Analysis of Biological Activity
Eudesmane sesquiterpenoids have been investigated for various biological activities, including anti-inflammatory and cytotoxic effects. This section provides a comparative summary of the activity of β-eudesmol and other selected eudesmane sesquiterpenoids.
| Compound | Biological Activity | Cell Line/Model | IC₅₀ / Effect | Reference |
| β-eudesmol | Anti-inflammatory | HDFs (Human Dermal Fibroblasts) | Decreased NF-κB promoter activity and reduced gene expression of IL-1β and TNF-α. | [1] |
| β-eudesmol | Anti-inflammatory | Mast cells | Suppression of caspase-1 activation. | [2] |
| epi-eudebeiolide C | Anti-inflammatory | RAW 264.7 (Murine Macrophages) | IC₅₀ of 17.9 μM for inhibition of LPS-stimulated nitric oxide production. | [3][4] |
| Lyratol G | Cytotoxic | P-388, HONE-1, HT-29 | IC₅₀ values in the range of 3.1-6.9 μM. | [5] |
| Sivasinolide 6-O-angelate | Cytotoxic | HeLa, MCF7, A431 | IC₅₀ values ranging from 3.42-58.15 μM. | [6] |
Experimental Protocols
The validation of biological activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the study of eudesmane sesquiterpenoids.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., β-eudesmol) and include appropriate controls (vehicle control and positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In the presence of LPS, macrophages (e.g., RAW 264.7 cells) are activated to produce NO. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Visualization
NF-κB Signaling Pathway in Inflammation
Many eudesmane sesquiterpenoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11][12][13][14][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by β-eudesmol.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening natural compounds for cytotoxic activity.
Caption: A generalized workflow for determining the cytotoxicity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-eudesmol, 473-16-5 [thegoodscentscompany.com]
- 3. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity-guided isolation of cytotoxic sesquiterpenes and flavonoids from Anthemis ruthenica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation [jstage.jst.go.jp]
- 14. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of Nardoeudesmol A and Other Eudesmane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the biological activities and mechanisms of Nardoeudesmol A in comparison to the well-characterized sesquiterpenoids, α-eudesmol and β-eudesmol.
This guide provides a comprehensive comparison of the emerging sesquiterpenoid this compound with the extensively studied isomers, α-eudesmol and β-eudesmol. While data on this compound is nascent, this document synthesizes the available information on its and related compounds' effects on the serotonin transporter and contrasts it with the established anti-inflammatory and anticancer properties of α- and β-eudesmol.
Chemical Structures
This compound , along with its isomers, belongs to the eudesmane class of sesquiterpenoids, characterized by a bicyclic decalin core. The precise stereochemistry and functional group positioning define the unique biological activities of each isomer. While the exact structure of this compound is yet to be widely published, its isolation alongside known eudesmanols from Nardostachys jatamansi provides a strong indication of its core chemical scaffold.
For the purpose of comparison, the well-defined structures of α-eudesmol and β-eudesmol are presented below:
-
α-Eudesmol: Possesses a double bond at the C4(5) position and a hydroxyl group at C11.
-
β-Eudesmol: Features a double bond at the C4(15) position and a hydroxyl group at C11.
Biological Activity: A Comparative Overview
Emerging research on the crude extracts containing nardoeudesmols points towards a novel area of bioactivity focusing on neurotransmitter transporters. In contrast, α- and β-eudesmol have been extensively investigated for their anti-inflammatory and cytotoxic effects.
| Compound Family | Primary Biological Activity | Key Molecular Targets |
| Nardoeudesmols | Modulation of Serotonin Transporter (SERT) Activity | Serotonin Transporter (SERT) |
| α-Eudesmol | Anti-inflammatory, Anticancer | Pro-inflammatory enzymes and cytokines |
| β-Eudesmol | Anti-inflammatory, Anticancer | Pro-inflammatory signaling pathways (NF-κB, p38 MAPK), Apoptotic pathways |
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for the biological activities of the compared sesquiterpenoids. It is important to note that direct comparison of IC50 values across different studies and assay conditions should be interpreted with caution.
Table 1: Modulation of Serotonin Transporter (SERT) Activity by Nardoeudesmol Isomers
| Compound | Source | Assay | Effect | Activity Data |
| Isonardoeudesmol B & C | Nardostachys jatamansi | SERT Activity Assay | Enhancement | Data not specified in abstract |
| Isonardoeudesmol D | Nardostachys jatamansi | SERT Activity Assay | Inhibition | Data not specified in abstract |
| Nardoeudesmol D | Nardostachys jatamansi | SERT Activity Assay | Inhibition | Data not specified in abstract |
Data for this compound is not yet publicly available.
Table 2: Anti-inflammatory Activity of α-Eudesmol and β-Eudesmol
| Compound | Cell Line | Assay | Endpoint | IC50 |
| α-Eudesmol | RAW 264.7 Macrophages | LPS-induced Nitric Oxide Production | Nitric Oxide Inhibition | ~25 µM |
| β-Eudesmol | Human Mast Cells (HMC-1) | PMA + A23187-induced IL-6 release | IL-6 Inhibition | Not specified |
Table 3: Anticancer Activity of α-Eudesmol and β-Eudesmol
| Compound | Cancer Cell Line | IC50 |
| α-Eudesmol | Data not readily available | - |
| β-Eudesmol | Human Leukemia (HL-60) | 35.1 µM |
| Human Lung Carcinoma (A549) | 38 µM | |
| Cholangiocarcinoma (CL-6) | 166.75 µM | |
| Cholangiocarcinoma (HuCCT1) | 185.67 µM |
Mechanistic Insights and Signaling Pathways
The distinct biological activities of these sesquiterpenoids stem from their differential interactions with cellular signaling pathways.
Nardoeudesmols and Serotonin Transporter Regulation
The modulation of SERT activity by nardoeudesmol isomers suggests a potential role in regulating serotonergic neurotransmission. SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. Inhibition of SERT increases synaptic serotonin levels, a mechanism exploited by many antidepressant medications. Conversely, enhancement of SERT activity would decrease synaptic serotonin. The differential effects of the nardoeudesmol isomers (some inhibiting, some enhancing) make this a particularly interesting class of compounds for further investigation in neuropharmacology.
α-Eudesmol and β-Eudesmol in Inflammation and Cancer
The anti-inflammatory effects of β-eudesmol are attributed to its ability to suppress key inflammatory signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathway. These pathways are central to the production of pro-inflammatory cytokines and enzymes. Additionally, β-eudesmol has been found to suppress caspase-1 activation, a key component of the inflammasome.
In the context of cancer, β-eudesmol's cytotoxic effects are linked to the induction of apoptosis. This programmed cell death is often initiated through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.
Experimental Protocols
Serotonin Transporter (SERT) Activity Assay
Objective: To determine the inhibitory or enhancing effect of a test compound on SERT-mediated serotonin uptake.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., Nardoeudesmol isomers) or vehicle control for a specified time (e.g., 20 minutes) at room temperature.
-
Substrate Addition: A solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT) is added to each well.
-
Uptake Reaction: The plates are incubated for a short period (e.g., 15 minutes) to allow for serotonin uptake.
-
Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled serotonin.
-
Quantification: The amount of intracellular radioactivity is determined using a scintillation counter.
-
Data Analysis: The percentage of inhibition or enhancement of serotonin uptake by the test compound is calculated relative to the vehicle control. IC50 or EC50 values are determined by non-linear regression analysis.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production.
General Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., α-eudesmol) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC50 value is then calculated.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a compound on cancer cells.
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., HL-60, A549) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere (for adherent cells) or stabilize (for suspension cells).
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., β-eudesmol) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Conclusion and Future Directions
This compound and its related isomers represent a novel class of sesquiterpenoids with promising modulatory effects on the serotonin transporter. This activity profile distinguishes them from the more extensively studied eudesmanols, α- and β-eudesmol, which are primarily recognized for their anti-inflammatory and anticancer properties.
Future research should focus on:
-
Elucidation of the full structure and stereochemistry of this compound.
-
Quantitative analysis of the SERT modulatory activity of this compound and its isomers to determine their IC50 or EC50 values.
-
Investigation into the in vivo efficacy of nardoeudesmols in models of neurological and psychiatric disorders.
-
Head-to-head comparative studies of the anti-inflammatory and anticancer activities of this compound with α- and β-eudesmol to understand the structure-activity relationships within the eudesmane class.
This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of eudesmane sesquiterpenoids, highlighting both the established activities of well-known members and the exciting new avenues of research opened up by compounds like this compound.
Unraveling the Bioactivity of Nardoeudesmol A: A Comparative Guide to its Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a natural product and its biological activity is paramount for the discovery of new therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) studies of Nardoeudesmol A, a eudesmane-type sesquiterpenoid, and its analogs, focusing on their effects on the serotonin transporter, cytotoxicity against cancer cell lines, and anti-inflammatory properties.
This compound belongs to the eudesmane class of sesquiterpenoids, a group of natural products known for their diverse and potent biological activities. While comprehensive SAR studies on this compound itself are limited, research on closely related analogs, particularly nardoeudesmol D and isonardoeudesmols A-D isolated from Nardostachys jatamansi, provides valuable insights into the structural features governing their bioactivity.
Modulation of Serotonin Transporter (SERT) Activity
The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Its modulation is a critical target for the treatment of various neurological disorders, including depression and anxiety. Studies on nardoeudesmol D and isonardoeudesmols A-D have revealed that subtle structural modifications can dramatically alter their effect on SERT activity, shifting the pharmacological profile from inhibition to enhancement.
While specific quantitative data such as IC50 values for SERT inhibition or EC50 values for SERT enhancement by these compounds are not yet fully available in publicly accessible literature, qualitative assessments have demonstrated a clear structure-activity relationship.
Table 1: Structure-Activity Relationship of Nardoeudesmol Analogs on Serotonin Transporter (SERT) Activity
| Compound | Key Structural Features | Effect on SERT Activity |
| Nardoeudesmol D | Eudesmane core | Inhibitory |
| Isonardoeudesmol B | Isomeric eudesmane core | Enhancing |
| Isonardoeudesmol C | Isomeric eudesmane core | Enhancing |
| Isonardoeudesmol D | Isomeric eudesmane core | Inhibitory |
Note: This table is based on qualitative descriptions of activity. Further research is needed to establish quantitative metrics.
The opposing effects of these closely related isomers highlight the sensitivity of the SERT binding pocket to the stereochemistry of the eudesmane skeleton. The precise structural determinants for inhibition versus enhancement warrant further investigation through molecular modeling and the synthesis of additional analogs.
Cytotoxic Activity Against Cancer Cell Lines
Various sesquiterpenoids isolated from Nardostachys jatamansi have been evaluated for their cytotoxic effects against a range of human cancer cell lines. Although specific IC50 values for this compound are not consistently reported across multiple cell lines, data for other eudesmane-type and related sesquiterpenoids from the same plant provide a basis for preliminary SAR comparisons.
For instance, a study on terpenoids from Nardostachys jatamansi reported significant cytotoxic activity against human pancreatic cancer cell lines.[1][2] While not this compound, the activity of these related compounds underscores the potential of the eudesmane scaffold as a starting point for the development of novel anticancer agents. The presence of specific functional groups and their stereochemical arrangement are thought to play a crucial role in their cytotoxic potency.
Table 2: Cytotoxicity of Sesquiterpenoids from Nardostachys jatamansi Against Human Pancreatic Cancer Cell Lines (IC50 in µM)
| Compound | CFPAC-1 | PANC-1 | CAPAN-2 | SW1990 |
| 1-Hydroxylaristolone | 1.12 ± 1.19 | - | - | - |
| Epoxynardosinone | - | - | 2.60 ± 1.85 | - |
| 1(10)-Aristolane-9β-ol | - | < 6.50 | - | < 4.82 |
| Nardostachin | - | < 6.50 | - | < 4.82 |
Note: '-' indicates data not reported in the cited source. This table includes various sesquiterpenoid types to illustrate the general cytotoxic potential of compounds from this plant source.[1][2]
Anti-Inflammatory Activity and the NF-κB Signaling Pathway
The anti-inflammatory properties of eudesmane sesquiterpenoids have been attributed to their ability to modulate key inflammatory signaling pathways. A study on β-eudesmol, a closely related eudesmane, demonstrated its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
The proposed mechanism involves the suppression of NF-κB activation, which in turn downregulates the production of inflammatory mediators. This provides a strong rationale for investigating this compound and its analogs as potential anti-inflammatory agents.
Below is a diagram illustrating the proposed anti-inflammatory mechanism of action for eudesmane sesquiterpenoids via the NF-κB pathway.
Caption: Proposed anti-inflammatory mechanism of this compound analogs.
Experimental Protocols
Serotonin Transporter (SERT) Uptake Assay
The activity of this compound analogs on SERT can be determined using a radioligand uptake assay. In this assay, cells expressing the human serotonin transporter (hSERT) are incubated with a radiolabeled substrate, typically [³H]5-HT (serotonin). The amount of radioactivity incorporated into the cells is then measured.
Workflow:
-
Cell Culture: HEK293 cells stably expressing hSERT are cultured to confluency.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds (e.g., this compound analogs) or a reference inhibitor (e.g., fluoxetine).
-
Radioligand Addition: [³H]5-HT is added to the cell culture and incubated for a specific period.
-
Uptake Termination: The uptake of [³H]5-HT is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of [³H]5-HT taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition or enhancement of SERT activity is calculated by comparing the radioactivity in compound-treated cells to that in vehicle-treated control cells.
Caption: Workflow for a SERT uptake assay.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its analogs can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for a cytotoxicity (MTT) assay.
Future Directions
The preliminary SAR data for this compound and its analogs are promising and highlight the potential of the eudesmane scaffold in drug discovery. To further elucidate the SAR and advance these compounds as therapeutic leads, future research should focus on:
-
Synthesis of a focused library of this compound analogs: Systematic modifications of the eudesmane core, including stereochemical variations and the introduction of diverse functional groups, are needed to establish a more detailed and quantitative SAR.
-
Quantitative biological evaluation: Consistent and comprehensive testing of these analogs in a panel of relevant biological assays (SERT modulation, cytotoxicity against various cancer cell lines, and anti-inflammatory assays) is crucial to generate robust data for SAR modeling.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds will provide a deeper understanding of their therapeutic potential and guide further optimization efforts.
By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel drugs for a range of human diseases.
References
Navigating the Uncharted Territory of Nardoeudesmol A: A Call for Foundational Research
Despite the burgeoning interest in natural compounds for therapeutic applications, a comprehensive analysis of the specific biological targets and cross-validation of "Nardoeudesmol A" remains elusive within the current scientific literature. While its originating plant species, Nardostachys jatamansi, has a rich history in traditional medicine and has been the subject of various pharmacological studies, specific data on this compound is conspicuously absent. This guide addresses the current knowledge gap and outlines a roadmap for future research necessary to elucidate its therapeutic potential.
A thorough review of existing scientific databases reveals no specific studies detailing the biological targets, signaling pathways, or cross-validation experiments for this compound. The primary challenge in generating a comparative guide is the foundational lack of primary data on this specific compound.
However, research on the broader chemical family of eudesmol sesquiterpenoids and the source plant, Nardostachys jatamansi, offers some preliminary clues and a framework for future investigation.
Insights from Related Compounds and the Source Plant
Nardostachys jatamansi, commonly known as spikenard, has been traditionally used for its sedative, anticonvulsant, and anti-inflammatory properties.[1][2] Modern pharmacological studies have begun to validate these traditional uses, attributing a wide range of biological activities to its extracts, including neuroprotective, anticancer, and antimicrobial effects.[3][4]
One pertinent study on compounds isolated from Nardostachys jatamansi identified two related molecules, isonardoeudesmol D and nardoeudesmol D , as inhibitors of the serotonin transporter (SERT).[5] This finding suggests a potential avenue of investigation for this compound, as structurally similar compounds can sometimes exhibit comparable biological activities.
The Path Forward: A Proposed Research Workflow
To build a comprehensive understanding of this compound's therapeutic potential and enable the creation of a detailed comparison guide, a systematic research approach is necessary. The following experimental workflow outlines the key steps required.
Caption: Proposed experimental workflow for the identification and cross-validation of this compound targets.
Detailed Methodologies for Future Studies
Phase 1: Target Identification
-
High-Throughput Screening (HTS): Purified this compound would be screened against a broad panel of recombinant proteins and cellular assays representing diverse target classes (e.g., GPCRs, kinases, ion channels, nuclear receptors). Quantitative readouts such as fluorescence, luminescence, or radioactivity would be used to identify initial "hits."
-
Affinity Chromatography-Mass Spectrometry: this compound would be immobilized on a solid support and incubated with cell or tissue lysates. Proteins that bind to the compound would be eluted and identified using mass spectrometry.
-
In Silico Target Prediction: The chemical structure of this compound would be used as a query in computational databases and docking simulations to predict potential protein targets based on structural and chemical similarity to known ligands.
Phase 2: In Vitro Validation
-
Enzymatic and Binding Assays: For targets identified in Phase 1, direct functional assays would be performed. For example, if a kinase is identified, an in vitro kinase assay would be conducted to determine the IC50 value of this compound. For a receptor target, a radioligand binding assay would be used to determine its binding affinity (Ki).
-
Cell-Based Assays: The activity of this compound would be confirmed in a more physiologically relevant context using cell lines that endogenously or recombinantly express the target protein. Assays could measure downstream signaling events (e.g., cAMP levels, calcium flux, reporter gene activation) or cellular phenotypes (e.g., proliferation, apoptosis, migration).
Phase 3: Pathway Analysis and In Vivo Cross-Validation
-
Signaling Pathway Elucidation: Once a target is validated, techniques such as Western blotting, phospho-protein arrays, and transcriptomics (RNA-seq) would be employed in treated cells to map the downstream signaling pathways modulated by this compound.
Caption: A generalized signaling pathway that could be investigated for this compound.
-
Animal Model Studies: The efficacy and safety of this compound would be evaluated in appropriate animal models of disease relevant to the identified target and mechanism of action. For instance, if this compound is found to target a protein implicated in inflammation, its anti-inflammatory effects would be tested in a rodent model of arthritis or inflammatory bowel disease.
Quantitative Data for Future Comparison
Upon completion of the proposed research, the following tables could be populated to provide a clear comparison of this compound's activity across different models.
Table 1: In Vitro Activity of this compound on Potential Targets
| Target | Assay Type | Model System | Potency (IC50/EC50/Ki) |
|---|---|---|---|
| Target X | Enzymatic Assay | Recombinant Protein | e.g., 1.5 µM |
| Target X | Cell-Based Assay | HEK293 cells | e.g., 5.2 µM |
| Target Y | Binding Assay | Rodent Brain Homogenate | e.g., 800 nM |
Table 2: Cross-Validation of this compound Efficacy in Different Models
| Model | Endpoint Measured | Dose/Concentration | Observed Effect |
|---|---|---|---|
| In Vitro (Cell Culture) | Cytokine Release | 10 µM | e.g., 45% reduction |
| Ex Vivo (Tissue explant) | Gene Expression | 10 µM | e.g., 2-fold decrease in mRNA |
| In Vivo (Animal Model) | Disease Score | 10 mg/kg | e.g., 30% improvement |
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Medicinal Properties of Nardostachys jatamansi (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. phytojournal.com [phytojournal.com]
- 4. plantarchives.org [plantarchives.org]
- 5. Dinardokanshones C-E, isonardoeudesmols A-D and nardoeudesmol D from Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Nardoeudesmol Analogs and Known Therapeutic Agents on Serotonin Transporter (SERT) Activity
A comprehensive analysis of available data on the SERT inhibitory effects of isonardoeudesmol D and nardoeudesmol D in comparison to established Selective Serotonin Reuptake Inhibitors (SSRIs).
Disclaimer: Extensive literature searches did not yield any publicly available information for a compound specifically named "Nardoeudesmol A." The following comparison focuses on its close structural analogs, isonardoeudesmol D and nardoeudesmol D, isolated from Nardostachys jatamansi.
Introduction
The serotonin transporter (SERT) plays a crucial role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft. Inhibition of SERT is a primary mechanism of action for a major class of antidepressant medications, the Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides a comparative overview of the SERT inhibitory activity of two natural compounds, isonardoeudesmol D and nardoeudesmol D, against well-established SSRIs: fluoxetine, sertraline, and escitalopram.
While research indicates that isonardoeudesmol D and nardoeudesmol D significantly inhibit SERT activity, specific quantitative data, such as IC50 values, are not available in the reviewed literature. This limits a direct quantitative comparison of their potency against known SSRIs.
Quantitative Comparison of SERT Inhibition
The following tables summarize the available efficacy data for the compared agents.
Table 1: Efficacy of Nardoeudesmol Analogs on SERT Activity
| Compound | Source | Effect on SERT Activity | IC50 Value |
| Isonardoeudesmol D | Nardostachys jatamansi | Significant Inhibition | Not Reported |
| Nardoeudesmol D | Nardostachys jatamansi | Significant Inhibition | Not Reported |
Table 2: Efficacy of Known Therapeutic Agents (SSRIs) on SERT Activity
| Therapeutic Agent | Mechanism of Action | IC50 Value (SERT Inhibition) |
| Fluoxetine | SSRI | ~26 nM |
| Sertraline | SSRI | Data varies by study |
| Escitalopram | SSRI | ~2.1 nM |
Experimental Protocols
A detailed experimental protocol for the specific SERT activity assay used for isonardoeudesmol D and nardoeudesmol D was not available in the public domain. However, a general protocol for a common in vitro SERT inhibition assay is provided below for reference.
Representative Experimental Protocol: SERT Inhibition Assay (Radioligand Uptake Method)
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a modified Tris-HEPES buffer (pH 7.1).
-
Compound Incubation: The test compounds (e.g., nardoeudesmol analogs or SSRIs) at various concentrations and/or vehicle control are pre-incubated with the cell suspension (approximately 2 x 10^5 cells/mL) for 20 minutes at 25°C.
-
Substrate Addition: A radiolabeled serotonin analog, such as [3H]Serotonin, is added to the cell suspension at a final concentration of approximately 65 nM. The incubation continues for an additional 15 minutes.
-
Termination and Measurement: The uptake reaction is terminated by rapid filtration through glass fiber filters to separate the cells from the incubation medium. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters, which corresponds to the amount of [3H]Serotonin taken up by the cells, is measured using a scintillation counter. The percentage inhibition of SERT activity by the test compound is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of SERT inhibition and a typical experimental workflow.
Caption: Mechanism of SERT Inhibition.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nardoeudesmol A and a series of structurally related sesquiterpenoids isolated from Nardostachys jatamansi. The primary focus of this comparison is their modulatory effects on the serotonin transporter (SERT), a critical protein in the regulation of serotonergic neurotransmission and a key target for antidepressant medications. The data presented herein is compiled from published experimental findings, offering a head-to-head perspective on the performance of these natural compounds.
Comparative Analysis of SERT Modulation
A key study systematically evaluated the effects of this compound-related compounds on SERT activity. The findings reveal a fascinating structure-activity relationship, with some compounds acting as inhibitors and others as enhancers of SERT function. While the precise quantitative data from this seminal study is not publicly available, the qualitative effects provide a clear basis for comparison.
Table 1: Qualitative Head-to-Head Comparison of this compound-Related Compounds on SERT Activity
| Compound | Chemical Class | Effect on SERT Activity | Potency Notes |
| This compound | Eudesmane Sesquiterpenoid | Not explicitly reported | Parent compound for which related compounds were studied. |
| Isonardoeudesmol D | Eudesmane Sesquiterpenoid | Inhibitory | Significantly inhibited SERT activity.[1] |
| Nardoeudesmol D | Eudesmane Sesquiterpenoid | Inhibitory | Significantly inhibited SERT activity.[1] |
| Dinardokanshone D | Sesquiterpenoid Dimer | Enhancing | Exhibited the strongest enhancing effect.[1] |
| Dinardokanshone E | Sesquiterpenoid Dimer | Enhancing | Significantly enhanced SERT activity.[1] |
| Isonardoeudesmol B | Eudesmane Sesquiterpenoid | Enhancing | Significantly enhanced SERT activity.[1] |
| Isonardoeudesmol C | Eudesmane Sesquiterpenoid | Enhancing | Significantly enhanced SERT activity.[1] |
Note: The quantitative data (e.g., IC50 for inhibitors, EC50 for enhancers) for the SERT activity assay from the primary comparative study were not available in the cited publication.
Broader Biological Activities
In addition to their effects on SERT, sesquiterpenoids from Nardostachys jatamansi have been investigated for other biological activities, such as anti-neuroinflammatory effects. This broader context is crucial for understanding the potential therapeutic applications and off-target effects of these compounds.
Table 2: Anti-Neuroinflammatory Activity of Related Sesquiterpenoids
| Compound | Biological Activity | IC50 (µM) |
| Desoxo-narchinol A | Inhibition of LPS-induced nitric oxide production in BV2 cells | 3.48 ± 0.47 |
| Narchinol B | Inhibition of LPS-induced nitric oxide production in BV2 cells | 2.43 ± 0.23 |
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, a detailed protocol for a standard in vitro SERT activity assay is provided below. This protocol is based on established methodologies for assessing serotonin uptake inhibition in a human cell line expressing the serotonin transporter.
Serotonin (5-HT) Uptake Inhibition Assay Using HEK293 Cells
Objective: To determine the inhibitory potential of test compounds on the human serotonin transporter (hSERT) expressed in Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
HEK293 cells stably expressing hSERT
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
[³H]Serotonin (5-HT)
-
Test compounds (e.g., this compound and related compounds)
-
Positive control (e.g., Fluoxetine)
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hSERT cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere and grow for 48 hours.
-
Assay Preparation: On the day of the assay, wash the cells twice with KRH buffer.
-
Compound Incubation: Add 50 µL of KRH buffer containing various concentrations of the test compounds or the positive control to the wells. For the determination of non-specific uptake, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine). For total uptake, add buffer alone. Incubate for 20 minutes at 37°C.
-
Radioligand Addition: Add 50 µL of KRH buffer containing [³H]5-HT (final concentration of 10 nM) to each well.
-
Uptake Reaction: Incubate the plates for 10 minutes at 37°C.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 200 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]5-HT uptake) using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Serotonin Transporter (SERT) Signaling Pathway.
Caption: Experimental Workflow for SERT Uptake Assay.
References
Validating the In Vivo Anti-inflammatory Efficacy of Taraxasterol: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Taraxasterol, a bioactive triterpenoid, against established inflammatory models. The data presented herein is intended for researchers, scientists, and professionals in drug development to objectively evaluate the potential of Taraxasterol as an anti-inflammatory agent.
Comparative Efficacy of Taraxasterol in Acute and Chronic Inflammation Models
Taraxasterol has demonstrated significant anti-inflammatory activity in various in vivo models, exhibiting dose-dependent responses. The following tables summarize the quantitative data from key studies, comparing the effects of Taraxasterol with a standard steroidal anti-inflammatory drug, Dexamethasone (DXM).
Table 1: Effect of Taraxasterol on Dimethylbenzene-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) | P-value |
| Control | - | - | - |
| Taraxasterol | 2.5 | 19.5 | >0.05 |
| Taraxasterol | 5 | 42.9 | <0.05 |
| Taraxasterol | 10 | 57.2 | <0.01 |
| DXM | 0.5 | 68.4 | <0.01 |
Data sourced from Zhang et al., 2017.[1]
Table 2: Effect of Taraxasterol on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Inhibition of Edema at 3h (%) | P-value |
| Control | - | - | - |
| Taraxasterol | 2.5 | 21.3 | <0.05 |
| Taraxasterol | 5 | 38.6 | <0.01 |
| Taraxasterol | 10 | 55.7 | <0.01 |
| DXM | 0.5 | 65.2 | <0.01 |
Data sourced from Zhang et al., 2017.[1]
Table 3: Effect of Taraxasterol on Acetic Acid-Induced Vascular Permeability in Mice
| Treatment Group | Dose (mg/kg) | Inhibition of Vascular Permeability (%) | P-value |
| Control | - | - | - |
| Taraxasterol | 2.5 | 20.3 | <0.05 |
| Taraxasterol | 5 | 35.7 | <0.05 |
| Taraxasterol | 10 | 54.5 | <0.01 |
| DXM | 0.5 | 62.8 | <0.01 |
Data sourced from Zhang et al., 2017.[1]
Table 4: Effect of Taraxasterol on Cotton Pellet-Induced Granuloma in Rats
| Treatment Group | Dose (mg/kg) | Inhibition of Granuloma Formation (%) | P-value |
| Control | - | - | - |
| Taraxasterol | 5 | 18.9 | <0.05 |
| Taraxasterol | 10 | 32.4 | <0.01 |
| DXM | 0.5 | 41.7 | <0.01 |
Data sourced from Zhang et al., 2017.[1]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Dimethylbenzene-Induced Mouse Ear Edema
This model is utilized to assess acute topical inflammation.[1]
-
Animals: Kunming mice.
-
Procedure:
-
Mice are divided into control, Taraxasterol (2.5, 5, and 10 mg/kg), and Dexamethasone (0.5 mg/kg) groups.
-
Inflammation is induced by applying 20 µL of dimethylbenzene to the anterior and posterior surfaces of the right ear.
-
Taraxasterol and Dexamethasone are administered orally 30 minutes before the induction of inflammation.
-
After 1 hour, the mice are sacrificed, and circular sections of both ears are obtained using a cork borer.
-
The weight of the ear punches is measured, and the difference in weight between the right and left ear is calculated to determine the degree of edema.
-
-
Endpoint: Inhibition rate of ear edema.
Carrageenan-Induced Rat Paw Edema
This is a widely used model for evaluating acute inflammation.[1]
-
Animals: Wistar rats.
-
Procedure:
-
Rats are divided into control, Taraxasterol (2.5, 5, and 10 mg/kg), and Dexamethasone (0.5 mg/kg) groups.
-
The initial paw volume is measured using a plethysmometer.
-
Taraxasterol and Dexamethasone are administered orally.
-
One hour after administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Endpoint: Percentage of edema inhibition.
Acetic Acid-Induced Vascular Permeability in Mice
This model assesses the effect of a substance on the increase in vascular permeability associated with inflammation.[1]
-
Animals: Kunming mice.
-
Procedure:
-
Mice are grouped and treated with Taraxasterol or Dexamethasone as described previously.
-
One hour after treatment, each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid.
-
Immediately after, 0.1 mL of 1% Evans blue dye is injected intravenously.
-
After 20 minutes, the mice are sacrificed, and the peritoneal cavity is washed with saline.
-
The amount of Evans blue dye in the peritoneal fluid is quantified spectrophotometrically at 590 nm.
-
-
Endpoint: Inhibition of vascular permeability.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of a substance on the proliferative phase of chronic inflammation.[1]
-
Animals: Wistar rats.
-
Procedure:
-
Sterilized cotton pellets (10 mg) are implanted subcutaneously in the groin region of anesthetized rats.
-
Rats are treated with Taraxasterol (5 and 10 mg/kg) or Dexamethasone (0.5 mg/kg) orally once daily for 7 days.
-
On the 8th day, the rats are sacrificed, and the cotton pellets surrounded by granulomatous tissue are dissected out and dried.
-
The dry weight of the granuloma is measured.
-
-
Endpoint: Percentage of inhibition of granuloma formation.
Visualizing the Mechanism and Workflow
To further elucidate the experimental processes and the underlying mechanism of Taraxasterol's anti-inflammatory action, the following diagrams are provided.
Figure 1. Experimental workflow for in vivo validation of Taraxasterol.
References
Comparative Cytotoxicity of Eudesmane Sesquiterpenoids: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various eudesmane sesquiterpenoids. Due to a lack of available scientific literature on the cytotoxic derivatives of "Nardoeudesmol A," this guide focuses on the broader class of eudesmane sesquiterpenoids, to which this compound belongs. The data presented is compiled from recent studies and is intended to serve as a resource for identifying promising candidates for further investigation in cancer research.
Eudesmane sesquiterpenoids are a large and diverse group of natural products that have demonstrated a wide range of biological activities, including significant cytotoxic effects against various cancer cell lines.[1][2] Their complex structures offer a scaffold for potential derivatization to enhance their therapeutic properties. This guide summarizes the available quantitative data on the cytotoxicity of several eudesmane sesquiterpenoids, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of several eudesmane sesquiterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Lyratol G | P-388 (Murine Leukemia) | 3.1 | [3] |
| HONE-1 (Human Nasopharyngeal Carcinoma) | 5.2 | [3] | |
| HT-29 (Human Colon Adenocarcinoma) | 6.9 | [3] | |
| 1β-hydroxy-1,2-dihydro-α-santonin | P-388 (Murine Leukemia) | 3.5 | [3] |
| HONE-1 (Human Nasopharyngeal Carcinoma) | 4.8 | [3] | |
| HT-29 (Human Colon Adenocarcinoma) | 6.2 | [3] | |
| Pumilaside A | A549 (Human Lung Carcinoma) | 6.29 | [4] |
| LAC (Human Lung Adenocarcinoma) | 0.012 | [4] | |
| Hela (Human Cervical Cancer) | 3.85 | [4] | |
| Hep-G2 (Human Liver Cancer) | 5.14 | [4] | |
| Funingensin A | Hep-G2 (Human Liver Cancer) | 39.27 | [4] |
| Litchioside A | A549, LAC, Hela, Hep-G2 | >100 | [4] |
| Litchioside B | A549, LAC, Hela, Hep-G2 | >100 | [4] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay commonly used to assess cell viability and cytotoxicity.[4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/mL in a final volume of 100 µL of culture medium per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The eudesmane sesquiterpenoid derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone. The plates are incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
Eudesmane sesquiterpenoids have been shown to exert their cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and inflammation. The NF-κB and STAT3 pathways are prominent targets.[1][5][6][7]
The NF-κB signaling pathway plays a critical role in inflammation and cancer cell survival. Eudesmane sesquiterpenoids can inhibit this pathway at multiple steps, including the inhibition of the IKK complex and the nuclear translocation of NF-κB, thereby preventing the expression of genes that promote cell proliferation and suppress apoptosis.[5][6][8][9]
The STAT3 signaling pathway is another crucial pathway that is often constitutively active in cancer cells, promoting their growth and survival. Eudesmane sesquiterpenoids have been shown to inhibit the IL-6-induced activation of STAT3 by preventing its phosphorylation, which is a key step in the activation of this pathway.[7][10]
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nardoeudesmol A
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Nardoeudesmol A, a sesquiterpenoid alcohol, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Hazard Profile and Safety Precautions
-
Combustible Liquid : May ignite on heating or in the presence of an ignition source.
-
Irritant : Can cause skin and eye irritation upon contact.
-
Harmful if Swallowed : Ingestion may lead to adverse health effects.
-
Aquatic Toxicity : Potentially harmful to aquatic organisms with long-lasting effects.
Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
Based on the analysis of related compounds, the following table summarizes key data relevant to the safe handling and disposal of this compound.
| Property | Value | Source/Inference |
| Chemical Formula | C₁₅H₂₆O | Inferred from related sesquiterpenoid alcohols like Eudesmol. |
| Molecular Weight | 222.37 g/mol | Inferred from related sesquiterpenoid alcohols like Eudesmol. |
| Physical State | Likely a liquid or low-melting solid | Based on the properties of similar sesquiterpenoids. |
| Hazards | Combustible, Irritant, Harmful | Inferred from SDS of Spikenard Essential Oil and Eudesmol.[1][2] |
| Aquatic Toxicity | Toxic to aquatic life | Inferred from SDS for Eudesmol.[2] |
| Disposal Consideration | Hazardous Waste | Based on flammability and toxicity. Must be disposed of through an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.
1. Waste Collection and Segregation:
- Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated, properly labeled hazardous waste container.
- The container must be made of a chemically resistant material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
- Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
2. Storage of Waste:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
- Ensure the storage area is inaccessible to unauthorized personnel.
- Do not mix this compound waste with other incompatible waste streams.
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
- Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Personal protective equipment for handling Nardoeudesmol A
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any procedure involving Nardoeudesmol A to determine the appropriate level of personal protection. The following table summarizes the minimum recommended PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. For procedures with a high risk of splashing or for handling concentrated solutions, double gloving is recommended. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. When there is a potential for splashing, chemical splash goggles or a full-face shield should be used. |
| Body Protection | A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination or when handling larger quantities, a disposable gown is recommended. |
| Respiratory Protection | All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a comprehensive risk assessment. |
Operational Plan for Handling
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a well-ventilated area, preferably within a chemical fume hood.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
3. Handling and Preparation of Solutions:
-
All manipulations of solid this compound and the preparation of its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated and properly cleaned equipment (e.g., spatulas, glassware).
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container.
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
Disposal Plan
All waste contaminated with this compound, including used gloves, pipette tips, paper towels, and excess solutions, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
General Protocol for In Vitro Experiments:
-
Stock Solution Preparation:
-
In a chemical fume hood, accurately weigh the required amount of solid this compound using an analytical balance.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed vial.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the appropriate cell culture medium or buffer to the desired final concentration for your experiment. Perform serial dilutions as necessary.
-
-
Cell Treatment:
-
Add the final working solution of this compound to your cell cultures.
-
Incubate the cells for the desired period under standard cell culture conditions.
-
-
Post-Treatment Handling:
-
All media and consumables that have come into contact with this compound should be considered hazardous waste and disposed of accordingly.
-
Visualizations
Logical Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
